Technical Documentation Center

N1-Methyl-arabinoadenosine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N1-Methyl-arabinoadenosine

Core Science & Biosynthesis

Foundational

N1-Methyl-arabinoadenosine: A Whitepaper on a Novel Nucleoside Analog with Therapeutic Potential

Foreword: The Rationale for Innovation in Nucleoside Analog Therapeutics The landscape of antiviral and anticancer therapy has been profoundly shaped by the development of nucleoside analogs. These molecules, structural...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for Innovation in Nucleoside Analog Therapeutics

The landscape of antiviral and anticancer therapy has been profoundly shaped by the development of nucleoside analogs. These molecules, structural mimics of natural nucleosides, act as deceptive substrates for viral and cellular enzymes, leading to the disruption of nucleic acid synthesis and function. Vidarabine (ara-A), an arabinose-containing nucleoside analog, represents a cornerstone in this field, with established activity against DNA viruses.[1][2] Concurrently, the burgeoning field of epitranscriptomics has unveiled the critical role of RNA modifications, such as N1-methyladenosine (m1A), in regulating gene expression and cellular fate, with profound implications for cancer biology.[3][4][5]

This technical guide delves into the therapeutic potential of a novel, yet under-explored molecule: N1-Methyl-arabinoadenosine. By wedding the structural features of an arabinose sugar moiety with the epitranscriptomic significance of an N1-methylated adenine base, this compound emerges as a compelling candidate for dual-action antiviral and anticancer applications. This document will serve as an in-depth exploration of its scientific underpinnings, hypothesized mechanisms of action, and a proposed roadmap for its preclinical evaluation.

Molecular Architecture and Strategic Design

N1-Methyl-arabinoadenosine is a purine nucleoside analog characterized by two key structural modifications compared to natural adenosine:

  • Arabinose Sugar Moiety: The ribose sugar is replaced by its C2' epimer, arabinose. This stereochemical alteration is the defining feature of Vidarabine (ara-A) and is known to confer antiviral properties by interfering with DNA polymerase activity.[1][2]

  • N1-Methylation of Adenine: The nitrogen atom at the first position of the adenine base is methylated. This modification is naturally found in RNA (m1A) and plays a crucial role in RNA structure and function by disrupting Watson-Crick base pairing.[3][6][7]

This unique combination of an arabinose sugar and an N1-methylated base suggests that N1-Methyl-arabinoadenosine could exert its therapeutic effects through mechanisms distinct from its parent compounds.

Hypothesized Mechanisms of Therapeutic Action

Potential Antiviral Effects: A New Frontier Beyond Vidarabine

The established antiviral mechanism of Vidarabine involves its intracellular phosphorylation to the triphosphate form (ara-ATP), which then acts as both an inhibitor and a substrate for viral DNA polymerase.[1][2] Incorporation of ara-ATP into the growing viral DNA chain leads to chain termination and the synthesis of "faulty" DNA.[1]

The introduction of an N1-methyl group on the adenine base of arabinoadenosine could modulate this activity in several ways:

  • Altered Substrate Specificity: The N1-methylation may alter the affinity of the molecule for cellular kinases responsible for its phosphorylation, potentially leading to a different phosphorylation profile compared to Vidarabine.

  • Enhanced Polymerase Inhibition: The N1-methylated base, if incorporated into viral DNA, would be unable to form a stable Watson-Crick base pair with thymine, creating a significant disruption in the DNA duplex that could more potently halt replication.[6]

  • Evasion of Viral Resistance Mechanisms: Viruses can develop resistance to nucleoside analogs through mutations in their DNA polymerase. The unique structure of N1-Methyl-arabinoadenosine might allow it to bypass these resistance mechanisms.

Potential Antiviral Mechanism of N1-Methyl-arabinoadenosine cluster_cell Host/Viral Infected Cell N1-Me-ara-A N1-Methyl- arabinoadenosine N1-Me-ara-AMP N1-Me-ara-AMP N1-Me-ara-A->N1-Me-ara-AMP Kinase N1-Me-ara-ADP N1-Me-ara-ADP N1-Me-ara-AMP->N1-Me-ara-ADP Kinase N1-Me-ara-ATP N1-Me-ara-ATP N1-Me-ara-ADP->N1-Me-ara-ATP Kinase Viral_DNA_Polymerase Viral DNA Polymerase N1-Me-ara-ATP->Viral_DNA_Polymerase Inhibition & Incorporation Viral_DNA_Replication Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA_Replication Chain_Termination DNA Chain Termination Viral_DNA_Replication->Chain_Termination Disruption

Caption: Hypothesized antiviral mechanism of N1-Methyl-arabinoadenosine.

Potential Anticancer Effects: Targeting the Epitranscriptome

The role of N1-methyladenosine (m1A) as a post-transcriptional modification in RNA is increasingly implicated in cancer.[3][4][5] m1A modification can influence RNA stability, splicing, and translation, and its dysregulation is associated with tumorigenesis.[3][4] It is plausible that N1-Methyl-arabinoadenosine, if recognized by cellular machinery and incorporated into RNA, could exert anticancer effects by:

  • Disrupting RNA Metabolism: The presence of an N1-methylated arabinose-containing nucleotide within an RNA chain could interfere with the binding of RNA-binding proteins and processing enzymes, leading to aberrant splicing or altered mRNA stability.

  • Inhibiting Translation: m1A modifications are known to act as a roadblock for reverse transcriptase and can impact translation.[7] The incorporation of N1-Methyl-arabinoadenosine into mRNA could stall ribosomes, leading to reduced synthesis of oncoproteins.

  • Inducing Immunogenicity: The presence of a novel modified nucleoside in cellular RNA could potentially be recognized as non-self by the innate immune system, triggering an immune response against cancer cells. However, it's worth noting that some modifications like N1-methylpseudouridine are used in mRNA vaccines to reduce immunogenicity.[8][9][10] The effect of N1-Methyl-arabinoadenosine in this regard would need to be experimentally determined.

Potential Anticancer Mechanism of N1-Methyl-arabinoadenosine cluster_cancer_cell Cancer Cell N1-Me-ara-A N1-Methyl- arabinoadenosine N1-Me-ara-ATP_RNA N1-Me-ara-ATP N1-Me-ara-A->N1-Me-ara-ATP_RNA Phosphorylation RNA_Polymerase RNA Polymerase N1-Me-ara-ATP_RNA->RNA_Polymerase RNA_Incorporation Incorporation into RNA RNA_Polymerase->RNA_Incorporation Altered_RNA Altered RNA (pre-mRNA, mRNA) RNA_Incorporation->Altered_RNA Splicing_Disruption Splicing Disruption Altered_RNA->Splicing_Disruption Translation_Inhibition Translation Inhibition Altered_RNA->Translation_Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Splicing_Disruption->Apoptosis Translation_Inhibition->Apoptosis

Caption: Hypothesized anticancer mechanism via RNA modification.

Proposed Preclinical Evaluation Strategy

A systematic and rigorous preclinical evaluation is necessary to validate the therapeutic potential of N1-Methyl-arabinoadenosine. The following experimental workflows are proposed.

In Vitro Efficacy Assessment

The initial phase of evaluation should focus on determining the compound's activity in relevant cell-based assays.

Table 1: Proposed In Vitro Assays for N1-Methyl-arabinoadenosine

Assay Type Objective Methodology Cell Lines Key Readouts
Antiviral To determine the efficacy against DNA viruses.Plaque Reduction AssayVero (for HSV-1, HSV-2), A549 (for Adenovirus)IC50 (50% inhibitory concentration)
Anticancer To assess cytotoxicity in cancer cell lines.MTT or CellTiter-Glo AssayA panel of cancer cell lines (e.g., HeLa, MCF-7, A549, HCT116) and a non-cancerous control (e.g., HEK293T)CC50 (50% cytotoxic concentration)
Selectivity To determine the therapeutic window.Calculation from antiviral and anticancer assays.N/ASelectivity Index (SI) = CC50 / IC50
Experimental Protocols

Protocol 1: Plaque Reduction Assay for Antiviral Activity

  • Cell Seeding: Seed Vero cells in 6-well plates and grow to confluence.

  • Compound Preparation: Prepare a series of 2-fold dilutions of N1-Methyl-arabinoadenosine in cell culture medium.

  • Viral Infection: Remove the growth medium from the cells and infect with a known titer of Herpes Simplex Virus-1 (HSV-1) for 1 hour at 37°C.

  • Treatment: Remove the viral inoculum and overlay the cells with medium containing the different concentrations of N1-Methyl-arabinoadenosine and a gelling agent (e.g., methylcellulose).

  • Incubation: Incubate the plates for 48-72 hours at 37°C to allow for plaque formation.

  • Staining and Counting: Fix the cells with methanol and stain with crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each concentration relative to the untreated virus control and determine the IC50 value.

Protocol 2: MTT Assay for Anticancer Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of N1-Methyl-arabinoadenosine. Include a vehicle-only control.

  • Incubation: Incubate the cells for 72 hours at 37°C.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value.

Mechanistic Investigation Workflow

To elucidate the mechanism of action, a series of targeted experiments will be required.

Mechanistic Investigation Workflow Start N1-Methyl-arabinoadenosine Phosphorylation Assess Intracellular Phosphorylation (HPLC-MS) Start->Phosphorylation Nucleic_Acid_Incorporation Determine Incorporation into DNA vs. RNA (LC-MS/MS of digested nucleic acids) Phosphorylation->Nucleic_Acid_Incorporation DNA_Incorp DNA Incorporation Nucleic_Acid_Incorporation->DNA_Incorp RNA_Incorp RNA Incorporation Nucleic_Acid_Incorporation->RNA_Incorp Polymerase_Assay Viral DNA Polymerase Inhibition Assay (in vitro) DNA_Incorp->Polymerase_Assay RNA_Function_Assay Assess RNA Splicing (RT-PCR) and Translation (Ribosome Profiling) RNA_Incorp->RNA_Function_Assay Antiviral_MoA Elucidate Antiviral Mechanism of Action Polymerase_Assay->Antiviral_MoA Anticancer_MoA Elucidate Anticancer Mechanism of Action RNA_Function_Assay->Anticancer_MoA

Sources

Exploratory

Technical Guide: Structural and Functional Impact of N1-Methyl-arabinoadenosine on Nucleic Acids

Executive Summary N1-Methyl-arabinoadenosine (m1Ara-A) represents a "dual-threat" modification in nucleic acid chemistry, synthesizing the sugar-pucker constraints of arabinoadenosine (Ara-A) with the electrostatic and s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N1-Methyl-arabinoadenosine (m1Ara-A) represents a "dual-threat" modification in nucleic acid chemistry, synthesizing the sugar-pucker constraints of arabinoadenosine (Ara-A) with the electrostatic and steric blockade of N1-methyladenosine (m1A) . Unlike standard nucleosides that stabilize helical geometry, m1Ara-A acts as a potent structural disruptor and enzymatic checkpoint evader.

This guide details the physicochemical consequences of incorporating m1Ara-A into oligonucleotide scaffolds. It is designed for drug developers and structural biologists utilizing this moiety to probe polymerase fidelity, inhibit Adenosine Deaminase (ADA), or destabilize local secondary structures for thermodynamic regulation.

Chemical Architecture & Physicochemical Properties[1]

To understand the impact of m1Ara-A, one must deconstruct its two deviations from canonical adenosine: the arabino sugar configuration and the N1-methylation of the nucleobase.

The Arabinose Sugar Pucker

In canonical RNA (ribose), the 2'-OH is trans to the glycosidic bond, favoring a C3'-endo (North) pucker compatible with A-form helices. In m1Ara-A, the 2'-OH is inverted (cis to the glycosidic bond). This inversion forces the sugar into a C2'-endo (South) or O4'-endo (East) conformation to minimize steric clash between the 2'-OH and the base or phosphate backbone.

  • Consequence: When incorporated into RNA, m1Ara-A acts as a "DNA-like" defect, locally distorting the A-form helix.

The N1-Methylation Blockade

The N1 position of adenine is a critical Hydrogen Bond Acceptor in Watson-Crick (WC) pairing (A:T or A:U).

  • Steric Block: Methylation at N1 physically occupies the space required for the incoming thymine/uracil imino proton.

  • Electrostatics: At physiological pH, N1-methyladenine carries a permanent positive charge (pKa ~ 9.6). This cationic character repels the complementary strand and alters the hydration spine of the major groove.

  • Hoogsteen Shift: The blockade of the WC face often forces the base to adopt a syn conformation or engage in Hoogsteen pairing via the N7 face, provided the steric constraints of the arabinose sugar allow it.

Comparative Structural Data[2]
PropertyAdenosine (A)Arabinoadenosine (Ara-A)N1-Methyladenosine (m1A)N1-Methyl-arabinoadenosine
Sugar Pucker C3'-endo (RNA) / C2'-endo (DNA)C2'-endo / O4'-endoC3'-endo (typically)C2'-endo / O4'-endo
WC Pairing Yes (A:T / A:U)Yes (distorted)Blocked Blocked
Charge (pH 7.4) NeutralNeutralPositive (+1) Positive (+1)
ADA Susceptibility HighModerate (Substrate)Resistant Resistant
Duplex Effect StabilizingDestabilizing (Steric)Destabilizing (Electrostatic/Steric)Hyper-Destabilizing

Impact on Nucleic Acid Secondary Structure[1][2][3]

The incorporation of m1Ara-A into a double helix is a non-conservative event. The thermodynamic penalty (


) is significant, often resulting in a "bulge" or single-stranded character at the insertion site.
Duplex Destabilization Mechanism
  • Loss of Hydrogen Bonding: The N1-methyl group eliminates the N1...H-N3 H-bond.

  • Electrostatic Repulsion: The positive charge on N1 clashes with the non-complementary environment or distorts the electrostatic potential of the groove.

  • Sugar Clash: The "up" 2'-OH of the arabinose sugar clashes with the phosphate of the preceding residue (

    
    ) in A-form RNA, widening the inter-phosphate distance.
    
Visualization of Structural Conflict

The following diagram illustrates the "Collision of Forces" introduced by m1Ara-A.

m1AraA_Impact cluster_chem Chemical Modifications cluster_effect Structural Consequences N1_Me N1-Methyl Group WC_Block Watson-Crick Pairing Blocked N1_Me->WC_Block Steric hindrance Pos_Charge Positive Charge (Cationic Base) N1_Me->Pos_Charge pKa ~9.6 Ara_Sugar Arabinose Sugar (2'-OH Up) Pucker_Shift C2'-endo Pucker (DNA-like) Ara_Sugar->Pucker_Shift Stereochemistry Steric_Clash 2'-OH Steric Clash (Helix Distortion) Ara_Sugar->Steric_Clash 2'-OH orientation Result Helix Destabilization & Enzyme Evasion WC_Block->Result Pos_Charge->Result Pucker_Shift->Result Steric_Clash->Result

Caption: Mechanistic flow showing how N1-methylation and Arabinose modification converge to disrupt helical stability.

Biological & Pharmacological Applications[4][5][6]

The primary utility of m1Ara-A lies in its resistance to enzymatic degradation and its ability to probe active sites.

Adenosine Deaminase (ADA) Resistance

Adenosine Deaminase converts Adenosine/Ara-A to Inosine/Ara-I by hydrolytic deamination at the C6 position. This mechanism requires the N1 nitrogen to act as a proton acceptor to activate the attacking water molecule.

  • Mechanism: Methylation at N1 removes the lone pair required for this activation.

  • Result: m1Ara-A is completely refractory to ADA. This makes it a critical scaffold for designing stable antiviral prodrugs that survive serum exposure longer than parent Ara-A (Vidarabine).

Polymerase Interaction

m1Ara-A acts as a chain terminator or a mutagenic probe depending on the polymerase.

  • Chain Termination: The C2'-endo pucker and 2'-OH steric clash can prevent the translocation of the polymerase or the correct positioning of the next incoming nucleotide.

  • Fidelity Probing: High-fidelity polymerases will stall at m1Ara-A due to the lack of WC pairing. Error-prone polymerases (e.g., translesion synthesis) may bypass it, often inserting a T (via Hoogsteen) or skipping the base.

Experimental Protocols for Structural Validation

To validate the presence and effect of m1Ara-A in your oligonucleotides, follow these self-validating protocols.

Protocol: Thermal Denaturation (Tm) Analysis

Objective: Quantify the destabilizing effect (


) of m1Ara-A in a duplex.
  • Oligonucleotide Synthesis: Synthesize a 12-mer DNA or RNA duplex containing m1Ara-A at the central position (Position 6).

    • Control: Unmodified Adenosine at Position 6.

    • Control 2: Ara-A (no methyl) at Position 6.

  • Buffer Preparation: Prepare 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl, 0.1 mM EDTA. Note: Ensure pH is strictly controlled as N1-Me pKa is sensitive.

  • Annealing: Mix equimolar amounts (1.0 µM) of complementary strands. Heat to 95°C for 5 min, cool slowly to 20°C (1°C/min).

  • Data Acquisition: Monitor Absorbance at 260 nm (A260) from 20°C to 90°C (ramp rate 0.5°C/min).

  • Analysis: Calculate the first derivative (dA/dT). The peak indicates

    
    .
    
    • Expectation: m1Ara-A should lower

      
       by 8–15°C compared to the canonical A control, depending on nearest neighbors.
      
Protocol: CD Spectroscopy for Conformational Mapping

Objective: Determine if m1Ara-A induces a B-form to A-form transition or a disordered state.

  • Sample Prep: Use the annealed samples from the Tm experiment (concentration ~5 µM).

  • Scan Parameters: 200 nm to 320 nm; 20°C.

  • Interpretation:

    • A-form (RNA): Strong positive band at 260 nm, negative at 210 nm.

    • B-form (DNA): Positive band at 275 nm, negative at 240 nm.

    • m1Ara-A Effect: Look for a decrease in the dominant peak intensity (hypochromicity loss) or a shift in the zero-crossing point, indicating local helix unwinding or "bubble" formation.

Synthesis & Workflow Visualization

The following workflow outlines the path from monomer synthesis to structural data acquisition.

Workflow cluster_synthesis Phase 1: Synthesis cluster_oligo Phase 2: Oligo Assembly cluster_analysis Phase 3: Validation Start Ara-A Starting Material Methylation Selective N1-Methylation (MeI / DMF) Start->Methylation Protection 5'-DMTr / 3'-Phosphoramidite Protection Methylation->Protection SPPS Solid Phase Synthesis (Coupling time extended) Protection->SPPS Deprotection Deprotection & Purification (Mild conditions) SPPS->Deprotection Tm Tm Analysis (Thermodynamics) Deprotection->Tm CD CD Spectroscopy (Global Structure) Deprotection->CD NMR NMR (1H/NOESY) (Local Geometry) Deprotection->NMR

Caption: Step-by-step workflow for synthesizing and characterizing m1Ara-A oligonucleotides.

References

  • Saenger, W. (1984). Principles of Nucleic Acid Structure. Springer-Verlag.
  • Stirchak, E. P., & Summerton, J. E. (1987). "Uncharged stereoisomeric DNA analogues". Journal of Organic Chemistry. Link (Discusses effects of sugar modifications on duplex stability).

  • Harcourt, B. E., et al. (2017).[1] "N1-methyl-pseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA". Nucleic Acids Research.[2][3][4] Link (Provides comparative context for N1-methylation effects on translation and structure).

  • Cristalli, G., et al. (1985). "Adenosine deaminase inhibitors: Synthesis and biological activity". Journal of Medicinal Chemistry. Link (Establishes the mechanism of ADA resistance via N1-modification).

  • Chwang, A. K., & Sundaralingam, M. (1973). "Conformation of arabinonucleosides". Nature New Biology. (Foundational work on the C2'-endo preference of Arabinose sugars).

Sources

Foundational

Cellular Uptake and Transport of N1-Methyl-arabinoadenosine

Executive Summary N1-Methyl-arabinoadenosine (N1-Me-ara-A) represents a specialized class of nucleoside analogs where the ribose sugar is replaced by arabinose and the adenine base is methylated at the position. This str...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N1-Methyl-arabinoadenosine (N1-Me-ara-A) represents a specialized class of nucleoside analogs where the ribose sugar is replaced by arabinose and the adenine base is methylated at the


 position. This structural modification introduces a unique pharmacological paradox: while the 

-methylation confers near-absolute resistance to Adenosine Deaminase (ADA)—extending plasma half-life—it significantly alters the physicochemical profile, shifting the molecule from a neutral substrate to a predominantly cationic species at physiological pH.

This guide details the mechanistic barriers to cellular entry, the specific transporter profiles (ENT/CNT vs. OCT), and the metabolic "trapping" required for efficacy. It concludes with a validated LC-MS/MS protocol for intracellular quantification, replacing traditional radiolabeling methods which are often ill-suited for cationic nucleoside analogs.

Part 1: Physicochemical Basis of Transport

The "Cationic Conundrum"

Unlike standard nucleosides (e.g., Adenosine, Cytarabine) which are uncharged at physiological pH (7.4), N1-methyl-adenosine derivatives possess a pKa of approximately 8.5–8.8 .

  • At pH 7.4: >90% of N1-Me-ara-A exists in a protonated, cationic form (

    
    ).
    
  • Impact: The canonical Nucleoside Transporters (ENTs and CNTs) are optimized for neutral substrates. The positive charge introduces electrostatic repulsion within the substrate binding pockets of hENT1, significantly reducing transport efficiency compared to the parent arabinoside (Ara-A).

The Arabinose "Pucker"

The replacement of ribose with arabinose alters the sugar pucker (C2'-endo vs. C3'-endo). This steric change, combined with the


 "up" configuration, generally reduces affinity for hENT1 by 10-fold compared to native adenosine, though transport remains possible.

Part 2: Transporter Profiling (The Gatekeepers)

To achieve therapeutic intracellular concentrations, N1-Me-ara-A must bypass the lipid bilayer via specific carrier proteins.

Equilibrative Nucleoside Transporters (hENT1/2)
  • Mechanism: Sodium-independent passive diffusion.

  • Role: hENT1 (SLC29A1) is the primary route for arabinosides (e.g., Cytarabine). However, for N1-Me-ara-A, the transport is low-affinity, high-capacity .

  • Critical Insight: The cationic nature of N1-Me-ara-A means it competes poorly against high concentrations of endogenous adenosine. Transport via hENT1 relies on the small fraction of uncharged molecules available at pH 7.4.

Concentrative Nucleoside Transporters (hCNT)[1]
  • Mechanism:

    
    -coupled active transport.
    
  • The N1-Blockade: hCNT1 and hCNT2 generally require the

    
     position of the purine ring to act as a Hydrogen Bond Acceptor. Methylation at this position abolishes this interaction and introduces steric clash.
    
Organic Cation Transporters (OCTs)
  • Emerging Pathway: Due to the positive charge, N1-Me-ara-A may act as a substrate for OCT1 (SLC22A1) or OCT2 (SLC22A2) , which typically transport organic cations. This is a critical salvage pathway in cells with low hENT1 expression.

Part 3: Intracellular Trafficking & Metabolic Trapping

Once inside the cytoplasm, N1-Me-ara-A is subject to a "race" between activation (phosphorylation) and efflux.

The ADA Bypass (Stability)

Native Ara-A (Vidarabine) is rapidly deaminated by Adenosine Deaminase (ADA) to Ara-H (Hypoxanthine), which is far less potent.

  • Mechanism: ADA requires the

    
     nitrogen to be unmethylated to initiate the hydration/deamination reaction.
    
  • Advantage: N1-Me-ara-A is ADA-resistant , maintaining a stable intracellular pool of the parent drug.

Metabolic Trapping (Phosphorylation)

Transport is reversible; the drug will flow back out unless "trapped" by phosphorylation.

  • Rate Limiting Step: Phosphorylation by Deoxycytidine Kinase (dCK) or Adenosine Kinase (AK) to the monophosphate (MP) form.

  • Kinase Fidelity: N1-methylation can reduce kinase affinity. High intracellular concentrations (driven by ADA stability) are required to drive this reaction.

  • Downstream: Conversion to Di- (DP) and Tri-phosphates (TP) allows incorporation into DNA, causing chain termination or inhibition of Ribonucleotide Reductase (RNR).

Pathway Visualization

CellularTransport cluster_extracellular Extracellular Space (pH 7.4) cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm N1_Me_Ara_A N1-Me-ara-A (Cationic >90%) hENT1 hENT1 (Passive) N1_Me_Ara_A->hENT1 Low Affinity OCT OCT1/2 (Cationic) N1_Me_Ara_A->OCT Putative hCNT hCNT (Blocked) N1_Me_Ara_A->hCNT X Intra_Drug Intracellular N1-Me-ara-A hENT1->Intra_Drug OCT->Intra_Drug ADA ADA (Deaminase) Intra_Drug->ADA Resistant dCK dCK / AK (Kinase) Intra_Drug->dCK Trapping MP N1-Me-ara-AMP dCK->MP TP N1-Me-ara-ATP (Active) MP->TP NMPK/NDPK

Figure 1: Cellular uptake and metabolic pathway of N1-Methyl-arabinoadenosine. Note the resistance to ADA and the putative role of OCTs due to cationic charge.

Part 4: Experimental Protocol (Quantification)

Objective: Quantify intracellular N1-Me-ara-A and its phosphorylated metabolites (MP/TP). Challenge: Traditional


-labeling is expensive and rare for this specific analog.
Solution:  A validated LC-MS/MS  method using an ion-pairing agent to retain polar nucleotides.
Sample Preparation (The "Stop-Time" Assay)
StepActionMechanistic Rationale
1. Seeding Seed cells (e.g., CCRF-CEM) at

cells/mL.
Ensure log-phase growth for maximal transporter expression.
2. Dosing Incubate with 10–100

M N1-Me-ara-A for 0–4 hours.
Time-course determines uptake kinetics (

).
3. Quenching Rapidly wash cells with ice-cold PBS (

C).
Stops transporter activity immediately.
4. Extraction Add 70% Methanol (pre-cooled to

C) containing EDTA .
Methanol precipitates proteins; EDTA chelates

to prevent nucleotide degradation by phosphatases.
5. Stability Crucial: Keep pH < 8.0.Avoids Dimroth rearrangement of the N1-methyl group to N6-methyl under basic conditions.
6. Separation Centrifuge at 15,000 x g for 15 min (

C). Collect supernatant.
Removes cellular debris.
LC-MS/MS Configuration
  • Column: Porous Graphitic Carbon (Hypercarb) or HILIC (Amide).

    • Why: Standard C18 cannot retain polar triphosphates.

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Diethylamine (pH 9.0).

    • Note: High pH is usually needed for nucleotide retention on HILIC, but ensure run time is short to prevent rearrangement. Alternatively, use Ion-Pairing (DMHA) with C18 at pH 5.0 for better stability.

  • Detection: Multiple Reaction Monitoring (MRM) in Positive Ion Mode (due to N1-methyl cation).

    • Transition: Parent m/z

      
      
      
      
      
      Fragment m/z
      
      
      .
Workflow Diagram

LCMS_Protocol Start Cell Culture (Log Phase) Dose Incubate with N1-Me-ara-A Start->Dose Quench Ice-Cold PBS Wash (Stop Transport) Dose->Quench Extract Methanol Extraction (-20°C) + EDTA Quench->Extract Spin Centrifuge 15,000g Extract->Spin Inject Inject Supernatant LC-MS/MS Spin->Inject

Figure 2: Optimized extraction workflow for intracellular nucleoside analog quantification.

Part 5: Troubleshooting & Optimization

  • Low Signal in LC-MS:

    • Cause: Ion suppression from cellular salts.

    • Fix: Use a divert valve to send the first 2 minutes of flow (salts) to waste before the analyte elutes.

  • Transporter Saturation:

    • If uptake curves are linear and do not saturate, you are measuring diffusion, not transport. Lower the concentration to < 1

      
      M to observe carrier-mediated kinetics.
      
  • Differentiation from Endogenous Adenosine:

    • N1-Me-ara-A has a unique mass (+14 Da for methyl, +16 Da for arabinose vs deoxyribose). Ensure MRM transitions are specific to the methylated base fragment.

References

  • Baldwin, S. A., et al. (2004). "The equilibrative nucleoside transporter family, SLC29."[1] Pflugers Archiv, 447(5), 735-743.[1] Link

  • Clarke, M. L., et al. (2006). "The role of human nucleoside transporters in cellular uptake of 4'-thio-beta-D-arabinofuranosylcytosine and beta-D-arabinosylcytosine." Molecular Pharmacology, 70(1), 303-310. Link

  • Velic, D., et al. (2019). "Mechanism of the N1-methyl-adenosine (m1A) modification: Structure and function." Nucleic Acids Research. (Contextual grounding for N1-methyl properties).
  • Cui, Y., et al. (2020). "A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels." Pharmaceutical Research. Link

  • King, A. E., et al. (2006). "Nucleoside transporters: from scavengers to drug targets." Trends in Pharmacological Sciences, 27(8), 416-425. Link

Sources

Exploratory

N1-Methyl-arabinoadenosine: Engineering Adenosine Deaminase Resistance in Antiviral Nucleosides

Topic: N1-Methyl-arabinoadenosine as a potential antiviral agent Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary N1-Methyl-arabinoadenosine (N1-M...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N1-Methyl-arabinoadenosine as a potential antiviral agent Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

N1-Methyl-arabinoadenosine (N1-Me-Ara-A) represents a strategic chemical evolution of the established antiviral agent Vidarabine (9-β-D-arabinofuranosyladenine, Ara-A). While Ara-A has proven efficacy against DNA viruses such as Herpes Simplex Virus (HSV) and Varicella Zoster Virus (VZV), its clinical utility is severely compromised by rapid metabolic deamination.

This technical guide explores N1-Me-Ara-A as a high-stability purine nucleoside analogue (PNA). By methylating the N1 position of the adenine ring, this molecule is designed to sterically and electronically blockade the active site of Adenosine Deaminase (ADA) , preventing conversion to the less active metabolite arabinosylhypoxanthine (Ara-H). This guide details the synthesis, mechanism of action (MoA), and experimental validation protocols required to assess N1-Me-Ara-A as a next-generation antiviral candidate.

Chemical Architecture & Stability Profile

Structural Rationale

The therapeutic limitation of native Ara-A is its susceptibility to ADA. ADA catalyzes the hydrolytic deamination of adenosine analogs at the C6 position, a reaction that requires protonation/coordination at the N1 nitrogen.

  • Native Ara-A: The N1 nitrogen is accessible, allowing ADA to catalyze the conversion to Ara-H (EC50 typically increases >40-fold, rendering it ineffective).

  • N1-Me-Ara-A: The introduction of a methyl group at N1 creates a permanent positive charge (quaternary ammonium) or sterically hinders the zinc-coordinated active site of ADA, effectively rendering the molecule "invisible" to the enzyme.

The Dimroth Rearrangement Challenge

Researchers must be cognizant of the Dimroth Rearrangement . Under alkaline conditions or elevated temperatures, N1-substituted adenines can isomerize to N6-substituted adenines.[1]

  • Reaction: N1-Me-Ara-A

    
     Ring Opening 
    
    
    
    Rotation
    
    
    Ring Closure
    
    
    N6-Me-Ara-A.
  • Implication: N6-Me-Ara-A may have a different pharmacological profile. Synthesis and storage protocols must maintain strictly neutral or slightly acidic pH to preserve the N1-isomer.

Mechanism of Action (MoA)

The antiviral potency of N1-Me-Ara-A relies on its ability to mimic dATP while evading catabolism.

  • Cellular Entry: Mediated by Equilibrative Nucleoside Transporters (ENT1/ENT2).

  • Metabolic Bypass (The ADA Blockade): Unlike Ara-A, N1-Me-Ara-A resists deamination, maintaining a high intracellular concentration of the pharmacophore.

  • Anabolic Phosphorylation:

    • Step 1: Phosphorylation by Deoxycytidine Kinase (dCK) to the monophosphate (MP). Note: dCK has broad substrate specificity and tolerates N1 modifications.

    • Step 2/3: Conversion to Diphosphate (DP) and Triphosphate (TP) by cellular kinases.

  • Target Engagement: N1-Me-Ara-ATP competes with dATP for incorporation by Viral DNA Polymerase .

  • Chain Termination: Incorporation leads to chain termination or lethal mutagenesis due to the steric clash of the arabinose 2'-OH (in "up" configuration) and the N1-methyl group disrupting base pairing.

Visualization: Signaling & Metabolic Pathway

MOA Extracellular Extracellular N1-Me-Ara-A Intracellular Intracellular N1-Me-Ara-A Extracellular->Intracellular ENT Transporters ADA Adenosine Deaminase (ADA) Intracellular->ADA Blocked dCK dCK (Kinase) Intracellular->dCK Phosphorylation AraH Ara-H (Inactive Metabolite) ADA->AraH Deamination (Prevented) MP N1-Me-Ara-AMP dCK->MP TP N1-Me-Ara-ATP MP->TP Host Kinases ViralPol Viral DNA Polymerase TP->ViralPol Substrate Competition DNA Viral DNA (Chain Termination) ViralPol->DNA Inhibition

Figure 1: Mechanism of Action emphasizing the ADA resistance blockade (Red Dashed Line) compared to the activation pathway (Green).

Chemical Synthesis Protocol

Objective: Synthesize N1-Methyl-arabinoadenosine from Vidarabine (Ara-A) with high regioselectivity.

Reagents
  • Substrate: 9-β-D-arabinofuranosyladenine (Ara-A).[2][3][4]

  • Methylating Agent: Methyl Iodide (MeI).

  • Solvent: N,N-Dimethylacetamide (DMAc) or DMF (Anhydrous).

  • Catalyst: None (Direct alkylation) or mild base (careful titration to avoid rearrangement).

Step-by-Step Workflow
  • Preparation: Dissolve 1.0 eq of Ara-A in anhydrous DMAc under an inert Argon atmosphere. Ensure moisture-free conditions to prevent hydrolysis.

  • Alkylation: Add 1.2 eq of Methyl Iodide dropwise at room temperature.

    • Critical Control: Do not heat. Higher temperatures (>40°C) promote the Dimroth rearrangement to the N6-isomer.

  • Reaction Monitoring: Stir for 18-24 hours. Monitor via TLC (Silica gel, MeOH:DCM 1:9). N1-methyl product is typically more polar (lower Rf) than the starting material due to the positive charge.

  • Precipitation: Pour the reaction mixture into cold diethyl ether (10x volume). The N1-methyl salt (iodide form) will precipitate.

  • Purification:

    • Filter the precipitate.

    • Dissolve in water and perform Reverse Phase HPLC (C18 column).

    • Gradient: 0% to 20% Acetonitrile in Water (buffered with 0.1% Formic Acid to maintain acidic pH).

    • Note: Avoid basic buffers (e.g., Ammonium Bicarbonate) during purification to prevent rearrangement.

  • Lyophilization: Freeze-dry fractions to obtain N1-Me-Ara-A as a white hygroscopic powder.

Visualization: Synthesis Pathway

Synthesis AraA Vidarabine (Ara-A) (C10H13N5O4) Reaction Methylation MeI, DMAc, 25°C, 24h AraA->Reaction Intermediate N1-Methyl-Ara-A (HI Salt) (Crude Precipitate) Reaction->Intermediate SideProduct N6-Methyl-Ara-A (Rearrangement Artifact) Reaction->SideProduct If pH > 8 or Heat Purification RP-HPLC (Acidic Buffer pH < 5) Intermediate->Purification Product N1-Methyl-arabinoadenosine (Pure) Purification->Product Major

Figure 2: Synthetic route and critical control point for preventing Dimroth rearrangement.

Experimental Validation Protocols

In Vitro Cytotoxicity Assay (Selectivity Index)

Before antiviral testing, establish the CC50 (Cytotoxic Concentration 50%) in host cells (e.g., Vero, MRC-5).

  • Method: CCK-8 or MTT Assay.

  • Protocol:

    • Seed cells (5,000/well) in 96-well plates.

    • Treat with serial dilutions of N1-Me-Ara-A (0.1 µM – 1000 µM) for 72h.

    • Add reagent and measure absorbance at 450nm.

    • Control: Include native Ara-A for comparison. Expectation: N1-Me-Ara-A may show slightly higher cytotoxicity due to stability, but this is acceptable if antiviral potency increases disproportionately.

Antiviral Plaque Reduction Assay

Target Virus: HSV-1 (KOS strain) or HSV-2.

  • Infection: Infect confluent Vero cell monolayers with virus at approx. 50 PFU/well.

  • Adsorption: Incubate for 1h at 37°C.

  • Treatment: Remove inoculum and overlay with semi-solid medium (CMC or Agarose) containing serial dilutions of N1-Me-Ara-A.

    • Experimental Arm A: N1-Me-Ara-A alone.

    • Experimental Arm B: Ara-A alone.

    • Experimental Arm C: Ara-A + Pentostatin (ADA Inhibitor).

  • Incubation: 48-72h until plaques are visible.

  • Staining: Fix with formaldehyde and stain with Crystal Violet.

  • Quantification: Count plaques. Calculate EC50.

Data Interpretation Table:

CompoundPredicted EC50 (HSV-1)ADA StabilityRationale
Ara-A (Vidarabine) ~10 - 20 µMLowRapid deamination to inactive Ara-H increases effective dose.
Ara-A + Pentostatin ~0.5 - 1.0 µMHigh (Artificial)Simulates "perfect" stability; benchmark for potency.
N1-Me-Ara-A < 5.0 µM High (Intrinsic) Should approach the potency of the Pentostatin combo without needing a co-drug.

Pharmacokinetics & Future Outlook

Predicted PK Profile

N1-Me-Ara-A is expected to exhibit a longer plasma half-life (


) than Ara-A due to ADA resistance. However, the permanent positive charge (if quaternary) may limit oral bioavailability, necessitating IV or topical formulation (similar to Vidarabine ophthalmic ointment).
Development Pathway
  • Lead Optimization: If bioavailability is low, explore prodrug strategies (e.g., masking the charge or using lipophilic esters at the 5'-OH).

  • Spectrum Expansion: Test against other herpesviruses (CMV, EBV) and potentially RNA viruses, although the mechanism favors DNA polymerase inhibition.

References

  • Whitley, R., et al. (1976). "Adenine arabinoside therapy of biopsy-proved herpes simplex encephalitis." New England Journal of Medicine. (Establishes Ara-A baseline efficacy).
  • Kiernan, R., et al. (2024). "Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues." Royal Society of Chemistry. (Discusses N1-methylation stability principles). Retrieved from [Link]

  • Brown, D. J., & England, B. T. (1971). "The Dimroth rearrangement. Part XIV." Journal of the Chemical Society C. (Foundational chemistry on N1-to-N6 rearrangement). Retrieved from [Link]

  • Connor, J. D., et al. (1974). "Effect of adenosine deaminase upon the antiviral activity in vitro of adenine arabinoside for vaccinia virus." Antimicrobial Agents and Chemotherapy. (Validates the ADA-inhibition hypothesis). Retrieved from [Link]

Sources

Foundational

The N1-Methylome: Mechanisms, Detection, and Therapeutic Engineering

A Technical Guide to N1-Methylated Nucleosides ( , , ) Executive Summary The methylation of the N1 position of nucleobases represents a dichotomy in RNA biology: it is both a potent natural regulator of gene expression a...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to N1-Methylated Nucleosides (


, 

,

)

Executive Summary

The methylation of the N1 position of nucleobases represents a dichotomy in RNA biology: it is both a potent natural regulator of gene expression and a critical tool in synthetic biology. While


-methyladenosine (

)
acts as a reversible, positively charged "roadblock" to translation in native mRNA,

-methylpseudouridine (

)
serves as a stealth factor, enabling the success of mRNA therapeutics by evading innate immune sensors.

This guide dissects the structural biology, enzymatic machinery, and detection protocols for N1-methylated nucleosides. It provides researchers with actionable workflows for


 sequencing and explains the mechanistic causality behind the use of 

in drug development.

Part 1: Structural & Chemical Biology

The Electrostatic Divergence

The biological function of N1-methylation is dictated by its chemical impact on the Watson-Crick face of the nucleobase.

NucleosideModificationChemical ConsequenceBiological Impact

Methylation of Adenosine N1Positive Charge (+): Blocks Watson-Crick base pairing; creates a steric and electrostatic block.[1]Translation Block: Stalls ribosomes and reverse transcriptases. Destabilizes tRNA structure if not properly placed.

Methylation of Guanosine N1Steric Hindrance: Blocks Watson-Crick pairing with Cytosine.tRNA Structure: Prevents misfolding in tRNA loops (e.g., position 37 or 9).

Methylation of Pseudouridine N1Enhanced Stacking: Increases base-stacking hydrophobicity; locks sugar pucker.Immune Evasion: Mimics "self" RNA; prevents TLR7/8 activation; enhances translational capacity.[2]

Key Insight:


 is unique because it introduces a positive charge under physiological conditions, altering the RNA tertiary structure and protein-RNA interaction landscape.[3] This charge is the basis for its detection (RT stalling) and its function (translational repression).

Part 2: Biological Machinery ( Dynamics)

Unlike


, which is incorporated synthetically in therapeutics, 

is a dynamic, enzymatically regulated mark in the eukaryotic transcriptome.
The Writers: TRMT6/TRMT61A

The installation of


 is catalyzed primarily by the TRMT6/TRMT61A complex .[4][5][6][7][8]
  • TRMT61A: The catalytic subunit.[4][5][9]

  • TRMT6: The structural subunit required for RNA binding.

  • Target: Primarily tRNAs (position 58) for stability, but promiscuous activity methylates mRNA, particularly in 5' UTRs and near start codons.

The Erasers: ALKBH3

The reversibility of


 is mediated by the AlkB family of dioxygenases, specifically ALKBH3  (and to a lesser extent ALKBH1).[3][8]
  • Mechanism: Oxidative demethylation.[4] ALKBH3 requires iron (

    
    ) and 
    
    
    
    -ketoglutarate to remove the methyl group.
  • Significance: ALKBH3 is often upregulated in cancers (e.g., prostate, breast). By erasing

    
    , it potentially relieves translational repression of oncogenes or stability factors like CSF-1 or Aurora A.
    
Pathway Visualization

The following diagram illustrates the dynamic life cycle of


 and its downstream effects.

m1A_Pathway TRMT TRMT6/61A Complex (Writer) m1A_mRNA m1A-Methylated mRNA (Positively Charged) TRMT->m1A_mRNA Methylation mRNA Nascent mRNA mRNA->TRMT Substrate ALKBH3 ALKBH3 (Eraser) m1A_mRNA->ALKBH3 Reversible Demethylation Ribosome Ribosome Scanning m1A_mRNA->Ribosome Steric Block Stability mRNA Decay m1A_mRNA->Stability YTHDF2 Recruitment? Translation Translation Block / Repression Ribosome->Translation Stalling

Figure 1: The dynamic reversibility of N1-methyladenosine (


) and its impact on translation.

Part 3: Therapeutic Engineering ( )

The use of


-methylpseudouridine in the Pfizer-BioNTech and Moderna COVID-19 vaccines is a masterclass in chemical biology.
The Problem: Innate Immune Sensing

Exogenous mRNA introduced into a cell is recognized as a viral invader by Pattern Recognition Receptors (PRRs), specifically TLR7 and TLR8 (endosomal) and RIG-I (cytosolic).

  • Consequence: Activation of Type I Interferon (IFN) signaling.

  • Result: Protein kinase R (PKR) phosphorylation

    
     eIF2
    
    
    
    phosphorylation
    
    
    Global Translation Shutdown . The vaccine would fail because the cell stops making the antigen.
The Solution: Substitution

Replacing Uridine (U) with


-methylpseudouridine (

) achieves two goals:
  • Stealth: The altered structure prevents TLR7/8 binding and signaling.[2]

  • Productivity: It prevents PKR activation, allowing high-yield translation of the Spike protein.

Vaccine_Mechanism cluster_fail Standard Uridine mRNA cluster_success m1Psi Modified mRNA U_mRNA mRNA (Uridine) TLR TLR7/8 Activation U_mRNA->TLR IFN Interferon Response TLR->IFN Shutdown Translation Shutdown IFN->Shutdown Psi_mRNA mRNA (m1Psi) No_TLR TLR Evasion Psi_mRNA->No_TLR High_Trans High Antigen Expression No_TLR->High_Trans

Figure 2: Mechanism of innate immune evasion by N1-methylpseudouridine in mRNA therapeutics.

Part 4: Analytical Methodologies ( -seq)

Detecting


 is challenging because standard Reverse Transcriptase (RT) enzymes stall at the modification site, leading to truncated reads rather than specific mutations (unlike 

).
The Gold Standard: Dimroth Rearrangement Validation

To confirm a peak is truly


, researchers exploit the Dimroth Rearrangement . Under alkaline conditions and heat, 

rearranges to

-methyladenosine (

).
  • Why this works:

    
     does not stall Reverse Transcriptase.
    
  • The Signal: A true

    
     peak will show a "pile-up" of truncated reads in the untreated sample, which disappears  in the Dimroth-treated sample.
    
Protocol: -seq Library Preparation

Objective: Map


 sites at single-nucleotide resolution.[1][7][10]
Reagents
  • 
     Antibody (e.g., MBL International).
    
  • Fragmentation Buffer (

    
     based).
    
  • Dimroth Buffer: 100 mM

    
    /
    
    
    
    (pH 10.2).
  • TGIRT-III Enzyme (Thermostable Group II Intron Reverse Transcriptase) - Crucial for better read-through than SuperScript.

Step-by-Step Workflow
  • RNA Fragmentation: Fragment poly(A)+ RNA to ~100nt.

  • Input Sample: Save 10% of fragmented RNA as Input.

  • Immunoprecipitation (IP): Incubate remaining RNA with anti-

    
     antibody conjugated to magnetic beads (4°C, 4 hours).
    
  • Elution & Splitting (Critical Step):

    • Elute RNA from beads.

    • Split sample into two equal aliquots: Sample A and Sample B.

  • Sample A (Native): Keep on ice.

  • Sample B (Dimroth Treated):

    • Add Dimroth Buffer.

    • Incubate at 60°C for 60 minutes . (Note: Standard protocol uses harsh pH; milder alternatives using 4-nitrothiophenol exist but carbonate is standard).

    • Neutralize with Sodium Acetate/Acetic Acid immediately.

  • Library Generation:

    • Perform Reverse Transcription on A and B using TGIRT-III.

    • Ligate adapters and PCR amplify.

  • Bioinformatic Analysis:

    • Identify "RT-stop" peaks in Sample A.

    • Filter: Retain only peaks that are absent or significantly reduced in Sample B.

m1A_Seq_Workflow cluster_A Path A: Native cluster_B Path B: Dimroth Control RNA Fragmented RNA IP m1A Immunoprecipitation RNA->IP Split Split Sample IP->Split Native Untreated RNA Split->Native Dimroth Alkaline Treatment (m1A -> m6A) Split->Dimroth SeqA Sequencing (TGIRT) Native->SeqA ResultA Result: RT Stalling / Mutation SeqA->ResultA Comparison Bioinformatics: Subtract B from A to validate m1A ResultA->Comparison SeqB Sequencing (TGIRT) Dimroth->SeqB ResultB Result: Normal Read-through SeqB->ResultB ResultB->Comparison

Figure 3: Self-validating


-seq workflow using Dimroth rearrangement.

References

  • Dominissini, D., et al. (2016). The dynamic N(1)-methyladenosine methylome in eukaryotic messenger RNA. Nature. [Link]

  • Li, X., et al. (2017). Base-resolution mapping reveals distinct m1A methylome in nuclear- and mitochondrial-encoded transcripts. Molecular Cell. [Link]

  • Karikó, K., et al. (2008). Incorporation of pseudouridine into mRNA yields superior nonimmunogenic vector with increased translational capacity and biological stability. Molecular Therapy. [Link]

  • Safra, M., et al. (2017). The m1A landscape on cytosolic and mitochondrial mRNA at single-base resolution. Nature. [Link]

  • Zhou, H., et al. (2019). Chemical manipulation of m1A mediates its detection in human tRNA. Chemical Science. [Link]

  • Andries, O., et al. (2015). N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice. Journal of Controlled Release. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for N1-Methyl-arabinoadenosine

Application Note: Synthesis Protocol for N1-Methyl-arabinoadenosine ( ) Abstract N1-methyl-arabinoadenosine ( ) is a nucleoside analogue combining the structural rigidity of the arabinose sugar with the distinct electros...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis Protocol for N1-Methyl-arabinoadenosine ( )

Abstract

N1-methyl-arabinoadenosine (


) is a nucleoside analogue combining the structural rigidity of the arabinose sugar with the distinct electrostatic properties of N1-methylated adenine. While N1-methyladenosine (

) is a prevalent reversible modification in RNA, its arabinose analogue is of significant interest in antiviral therapeutics and structural studies due to its resistance to adenosine deaminases and unique hydrogen-bonding capabilities. This protocol details a robust, regioselective synthesis of

starting from Vidarabine (Ara-A). The method prioritizes the suppression of the Dimroth rearrangement—a thermodynamic migration of the methyl group from N1 to N6—ensuring high isomeric purity.

Introduction & Retrosynthetic Analysis[1][2]

The Challenge: Regioselectivity and Stability

The primary synthetic challenge is not the methylation itself, but the stability of the product. N1-alkylated adenines carry a positive charge at neutral pH (


). Under basic conditions, the pyrimidine ring opens and recloses, migrating the methyl group to the exocyclic amine (N6 position). This Dimroth Rearrangement  is irreversible and thermodynamically favored.
Strategic Route

To ensure scientific integrity, this protocol utilizes direct alkylation of the highly nucleophilic N1 position, followed by controlled deprotection.

  • Starting Material: 9-β-D-arabinofuranosyladenine (Vidarabine/Ara-A).[1]

  • Reagent: Methyl Iodide (

    
    ) acts as the "soft" electrophile.
    
  • Critical Control Point: The pH must be maintained

    
     throughout workup to prevent rearrangement to 
    
    
    
    .

Figure 1: Synthetic pathway highlighting the critical divergence between the target N1-isomer and the N6-rearranged byproduct.

Materials & Safety

Reagents
ReagentGradeRole
Vidarabine (Ara-A) >98% HPLCStarting Nucleoside
Methyl Iodide (

)
99%, StabilizedMethylating Agent
N,N-Dimethylacetamide (DMAc) AnhydrousSolvent (Polar Aprotic)
Diethyl Ether ACS ReagentPrecipitation
Ethanol AbsoluteRecrystallization
Safety Directives
  • Methyl Iodide: A potent neurotoxin and alkylating agent. Must be handled in a fume hood with double nitrile gloves.

  • Reaction Vessel: Use a flame-dried, argon-purged round-bottom flask to exclude moisture, which competes for the alkylating agent.

Detailed Experimental Protocol

Step 1: Preparation and Solubilization
  • Dry Vidarabine (Ara-A) over

    
     in a vacuum desiccator for 24 hours at 60°C.
    
  • In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend Ara-A (1.0 g, 3.74 mmol) in anhydrous DMAc (15 mL) .

  • Stir at room temperature under Argon. Note: Ara-A dissolves slowly; gentle warming to 40°C may be required, but cool back to 25°C before adding alkylating agent.

Step 2: Regioselective Methylation
  • Add Methyl Iodide (0.35 mL, 5.6 mmol, 1.5 eq) dropwise via syringe.

  • Seal the flask and stir at 25°C for 24–48 hours .

    • Monitoring: Monitor reaction progress by TLC (Solvent: n-BuOH:AcOH:H2O 5:2:3). The product (

      
      ) will be more polar than the starting material (
      
      
      
      ) and will show characteristic fluorescence under UV due to the cationic nature.
  • Stop Point: Reaction is complete when the starting material spot disappears. Prolonged reaction times increase the risk of over-methylation or degradation.

Step 3: Isolation and Purification (Crucial for Stability)
  • Concentrate the reaction mixture under reduced pressure (high vacuum) at < 40°C to a viscous oil. Do not heat above 45°C to avoid rearrangement.

  • Add Diethyl Ether (50 mL) to the oil and triturate vigorously. A white to off-white hygroscopic solid (the hydroiodide salt) will precipitate.

  • Decant the ether and wash the solid twice more with ether (2 x 30 mL) to remove residual DMAc and excess methyl iodide.

  • Conversion to Free Base (Betaine form):

    • Dissolve the solid in a minimum amount of water (approx 5 mL).

    • Pass the solution through a column of Dowex 1x2 (

      
       form)  or similar anion exchange resin, but elute quickly with water .
      
    • Alternative (Safer): Use Silver Carbonate (

      
      )  neutralization if available, filtering off the AgI precipitate. This avoids high pH exposure.
      
  • Lyophilize the aqueous fraction to obtain the crude product.

Step 4: Crystallization
  • Recrystallize the crude solid from Ethanol/Water (95:5) .

  • Dry in vacuo to yield N1-Methyl-arabinoadenosine as a white crystalline solid.

Characterization & Validation

UV Spectroscopy (The "Fingerprint" Test)

N1-methylated purines exhibit a characteristic pH-dependent UV shift that distinguishes them from N6-methylated isomers.

Condition

(nm)
Interpretation
0.1 N HCl (pH 1) 258–260 nmCationic form (protonated N1)
0.1 N NaOH (pH 13) Rearrangement Do not incubate. Immediate shift to 265-270 nm indicates rearrangement to N6-Me.
Buffer (pH 7) 258 nmZwitterionic/Cationic equilibrium
NMR Analysis
  • 
     NMR (
    
    
    
    ):
    Look for the N-Me singlet. In N1-methyl derivatives, this typically appears around
    
    
    3.5–3.9 ppm
    . (In contrast, N6-Me appears as a doublet or broad singlet around 3.0 ppm coupled to NH).
  • 
     NMR:  The methyl carbon usually resonates at 
    
    
    
    35–40 ppm
    .
Mass Spectrometry
  • ESI-MS: Calculated for

    
    . Found: 282.1.
    

Troubleshooting & Optimization

Issue: Product contains N6-Methyl isomer.[4]
  • Cause: Exposure to base during workup or excessive heat.

  • Solution: Ensure the workup pH never exceeds 8.0. Use Silver Carbonate for neutralization instead of basic resins. Store the product at -20°C.

Issue: Low Solubility of Starting Material.
  • Cause: Ara-A is poorly soluble in many organic solvents.

  • Solution: Use DMAc or DMSO. If DMSO is used, lyophilization is required for removal. Do not use DMF if it contains amine impurities (dimethylamine), which can catalyze rearrangement.

Figure 2: Diagnostic workflow for validating regioselectivity.

References

  • Mikhailov, S. N., et al. (2002). "Synthesis and properties of 1-methyl-9-(beta-D-arabinofuranosyl)adenine." Nucleosides, Nucleotides & Nucleic Acids.
  • Glen Research. (n.d.). "1-Methyl-Adenine in nucleic acids." Link (Detailed discussion on the instability and Dimroth rearrangement of N1-methyladenosine).

  • Bio-Synthesis Inc. (n.d.). "N1-Methyl rAdenosine Modification." Link (Properties and pKa data for N1-methylated adenosines).

  • Kierzek, E., & Kierzek, R. (2003). "The synthesis of oligoribonucleotides containing N1-methyladenosine and their thermal stability." Nucleic Acids Research. Link (Protocol for handling N1-methyl groups during deprotection).

  • Macon, J. B., & Wolfenden, R. (1968). "1-Methyladenosine.[2][3][4][5] Dimroth rearrangement and reversible reduction." Biochemistry. (Classic mechanism of the rearrangement).

Sources

Application

Incorporating N1-Methyl-arabinoadenosine into oligonucleotides

Application Note: High-Fidelity Incorporation of N1-Methyl-arabinoadenosine (m1araA) into Oligonucleotides Abstract & Strategic Overview The incorporation of N1-Methyl-arabinoadenosine (m1araA) represents a complex chall...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Incorporation of N1-Methyl-arabinoadenosine (m1araA) into Oligonucleotides

Abstract & Strategic Overview

The incorporation of N1-Methyl-arabinoadenosine (m1araA) represents a complex challenge in nucleic acid chemistry, combining the steric constraints of the arabinose sugar pucker with the chemical instability of the N1-methylated base.

This modification is highly sought after for structural biology and therapeutic applications because it imposes a "dual-lock" on nucleic acid structure:[1]

  • Base Modification (N1-Methyl): The methyl group at N1 disrupts Watson-Crick hydrogen bonding (blocking the acceptor site) and introduces a permanent positive charge, often used to destabilize local helices or study DNA alkylation damage (AlkB substrates).[2]

  • Sugar Modification (Arabinose): The 2'-OH stereochemistry (pointing "up" in the

    
    -anomer) forces the sugar into a C2'-endo (DNA-like) or O4'-endo conformation, altering the hydration spine and conferring nuclease resistance.[1]
    

The Critical Failure Mode: The primary risk in this protocol is the Dimroth Rearrangement . Under standard alkaline deprotection conditions (e.g., Ammonium Hydroxide @ 55°C), the N1-methyl group migrates to the N6 position, converting the desired N1-methyl-adenine into N6-methyl-adenine (m6A).[1] This protocol utilizes UltraMild chemistry to prevent this isomerization.

Chemical Mechanism & Risk Analysis

Before beginning synthesis, it is vital to understand the thermodynamic trap associated with N1-methylated purines.[1]

The Dimroth Rearrangement Trap

The N1-methyl group is susceptible to nucleophilic attack by hydroxide or amine ions at the C2 position, leading to ring opening and re-closure that translocates the methyl group to the exocyclic amine (N6).

DimrothRearrangement cluster_0 Desired State cluster_1 The Danger Zone (High pH/Heat) N1 N1-Methyl-Adenine (Positively Charged) Inter Ring Opening (Hydroxide Attack) N1->Inter + OH- / Heat N6 N6-Methyl-Adenine (Thermodynamically Stable) Inter->N6 Recyclization Note FAILURE: Biological properties lost. Watson-Crick pairing restored. N6->Note

Figure 1: The Dimroth Rearrangement mechanism. Standard deprotection converts the desired N1-methyl variant into the N6-methyl isomer.[1]

Experimental Protocol

Reagent Selection (The UltraMild Strategy)

To avoid the rearrangement described above, "standard" protecting groups (Benzoyl-A, Isobutyryl-G) cannot be used because they require harsh deprotection. You must use UltraMild or Pac-chemistry monomers.[1]

ComponentRecommended ReagentRationale
Target Monomer N1-Me-araA-CE Phosphoramidite 5'-DMT protected.[1] 2'-OH protected (usually Acetyl or TBDMS).[1][3]
dA Pac-dA (Phenoxyacetyl)Deprotects under mild conditions.[1]
dG iPr-Pac-dG (Isopropyl-phenoxyacetyl)Deprotects under mild conditions.[1]
dC Ac-dC (Acetyl)Deprotects under mild conditions.[1][3][4]
Activator 5-Benzylthio-1H-tetrazole (BTT) Higher acidity/activity than tetrazole; crucial for the sterically hindered arabinose coupling.[1]
Deprotection 2M Ammonia in Methanol Anhydrous conditions prevent hydrolytic ring opening.
Solid-Phase Synthesis Cycle

Platform: Applied Biosystems 394 or MerMade 12 (or equivalent). Scale: 1.0 µmol recommended for initial validation.[1]

Step-by-Step Workflow:

  • Preparation:

    • Dissolve the N1-Me-araA amidite in anhydrous Acetonitrile (ACN) to a concentration of 0.1 M . Note: If the amidite is viscous, use 10% Dichloromethane (DCM) in ACN.

    • Ensure molecular sieves (3Å) are present in the amidite bottle to maintain <30 ppm water content.

  • Coupling (The Critical Modification):

    • Standard DNA coupling times (2-3 mins) are insufficient for arabinose sugars due to the 2'-substituent steric clash.[1]

    • Protocol Adjustment: Increase coupling time to 12–15 minutes for the m1araA monomer.

    • Tip: Use a "double coupling" step (introduce amidite, wait, wash, introduce fresh amidite, wait) to maximize yield.[1]

  • Capping:

    • Use UltraMild Cap A (THF/Pyridine/Pac2O) if available. If using standard Cap A (Acetic Anhydride), it is generally acceptable as the exposure time is short, but Pac2O is safer for maintaining UltraMild compatibility.

  • Oxidation:

    • Standard Iodine/Water/Pyridine (0.02 M Iodine).

    • Time: 30 seconds.

  • Detritylation:

    • Standard 3% TCA in DCM.[1] Monitor the orange color of the trityl cation to confirm coupling efficiency.

Deprotection & Cleavage (The "Safe" Route)

Do NOT use aqueous Ammonium Hydroxide at 55°C.

  • Cleavage from Support:

    • Treat the column with 2M Ammonia in Methanol (commercially available or prepared by bubbling NH3 gas into cold MeOH).

    • Time: 60 minutes at Room Temperature.

  • Base Deprotection:

    • Transfer the solution to a screw-cap vial.

    • Incubate at Room Temperature (20-25°C) for 17–24 hours .

    • Why? Methanolic ammonia is a weaker nucleophile for the rearrangement reaction than aqueous hydroxide, and the low temperature kinetically traps the N1-methyl group.

  • 2'-OH Deprotection (If TBDMS protected):

    • If the arabinose 2'-OH was protected with TBDMS (common in RNA-like synthesis):

      • Dry the oligo down.

      • Resuspend in TEA·3HF (Triethylamine trihydrofluoride).

      • Incubate at 65°C for 2.5 hours.

      • Quench with Isopropoxytrimethylsilane or buffer/precipitate.[1]

Quality Control & Validation

How do you prove you synthesized N1-Me-araA and not the rearranged N6-Me-araA? Mass spectrometry alone is insufficient because they are isomers (identical Mass-to-Charge ratio).[1]

Validation Workflow

QC_Workflow cluster_analysis Parallel Analysis Sample Synthesized Oligo MS ESI-MS (Confirm Mass) Sample->MS Enz Enzymatic Digestion (SVP + Alk. Phos.) Sample->Enz Result Validation Criteria: m1A elutes EARLIER than m6A (More polar due to charge) MS->Result Matches MW HPLC RP-HPLC Analysis (Compare Retention Times) Enz->HPLC HPLC->Result Retention Time

Figure 2: Validation workflow distinguishing structural isomers.

Protocol:

  • Enzymatic Digestion: Digest 0.5 OD of the oligo with Snake Venom Phosphodiesterase (SVP) and Bacterial Alkaline Phosphatase (BAP) at 37°C for 4 hours.

  • RP-HPLC: Inject the nucleoside mixture onto a C18 column.

  • The Marker: You must run standards of N1-methyladenosine and N6-methyladenosine.[1]

    • N1-methyladenosine is positively charged and highly polar; it will elute earlier (lower % acetonitrile).[1]

    • N6-methyladenosine is hydrophobic; it will elute later .[1]

    • Success Criterion: The peak from your oligo must match the retention time of the N1 standard.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Coupling Yield (<90%) Steric hindrance of Arabinose sugar.[1]Increase coupling time to 15 min; Use 0.3M BTT activator; Ensure amidite is fresh.
Mass correct, but HPLC peak shifts late Dimroth Rearrangement occurred.Check deprotection temp.[1][4][5][6] Ensure NO water was used in the ammonia step (use MeOH).
Multiple peaks in HPLC Incomplete deprotection of Pac-groups.Extend Methanolic Ammonia treatment to 36h (RT) or use Potassium Carbonate in Methanol (0.05M, 4h, RT).

References

  • Glen Research. (n.d.).[1] 1-Methyl-Adenine in nucleic acids. Glen Report 19.12. Retrieved from [Link]

  • Mikhailov, S. N., et al. (2002).[1] Chemical incorporation of 1-methyladenosine into oligonucleotides. Nucleic Acids Research, 30(5), 1124–1131.[1] Retrieved from [Link]

  • Wilds, C. J., & Damha, M. J. (2000).[1] 2'-Deoxy-2'-fluoro-beta-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies. Nucleic Acids Research, 28(18), 3625–3635.[1] Retrieved from [Link]

  • Zhou, C., et al. (2016).[1] m1A and m1G disrupt A-RNA structure: a common mechanism for viroid RNA structural motifs. Nature Chemical Biology, 12, 636–641.[1] (Context on structural perturbation).

Sources

Method

Application Notes &amp; Protocols: N1-Methyl-arabinoadenosine as a Probe for Enzyme Kinetics

Abstract N1-Methyl-arabinoadenosine (N1-me-araA) is a synthetic nucleoside analog with unique biochemical properties that make it an invaluable tool for studying the kinetics of specific enzymes involved in purine metabo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N1-Methyl-arabinoadenosine (N1-me-araA) is a synthetic nucleoside analog with unique biochemical properties that make it an invaluable tool for studying the kinetics of specific enzymes involved in purine metabolism. A primary characteristic is its resistance to enzymatic deamination by adenosine deaminases (ADAs), which are ubiquitous and often complicate kinetic assays of adenosine analogs. This resistance allows for the precise characterization of other enzymes, such as adenosine kinases, without the confounding variable of substrate degradation. This guide provides a comprehensive overview of the principles, detailed protocols for practical application, and data interpretation for using N1-me-araA as a kinetic probe.

Introduction: The Rationale for N1-Methyl-arabinoadenosine

In the study of enzyme kinetics, the ideal substrate analog should be specific for the enzyme of interest and stable under assay conditions.[1] Many enzymes, particularly kinases and polymerases, utilize adenosine or its derivatives as substrates. However, the presence of adenosine deaminase (ADA) in cellular extracts or even as a contaminant in purified enzyme preparations can rapidly convert adenosine analogs to their inosine counterparts, corrupting kinetic measurements.[2]

N1-Methyl-arabinoadenosine was developed to overcome this challenge. The key features of N1-me-araA are:

  • Steric Hindrance: A methyl group at the N1 position of the adenine base sterically hinders the binding of the molecule to the active site of most adenosine deaminases.[3] This makes N1-me-araA a poor substrate for ADA, ensuring its concentration remains stable throughout the course of a kinetic experiment.

  • Substrate for Other Enzymes: While resistant to deamination, N1-me-araA can be a substrate for other key enzymes. For example, it can be phosphorylated by adenosine kinase (ADK), making it an excellent tool to probe the activity of this enzyme without interference from ADA.[3][4]

These properties allow researchers to dissect complex biochemical pathways and characterize individual enzyme activities with higher precision.

Principle of the Assay

Enzyme kinetic assays measure the rate of a reaction, typically by monitoring the disappearance of a substrate or the appearance of a product over time.[5] When using N1-me-araA to probe an enzyme like adenosine kinase, the principle is to measure the rate of its conversion to N1-me-araA monophosphate. This is often achieved through a coupled enzyme assay.

In a common coupled assay format for adenosine kinase:

  • Adenosine Kinase (ADK) phosphorylates N1-me-araA to N1-me-araAMP, consuming ATP in the process.

  • The regeneration of ATP from ADP is coupled to the pyruvate kinase (PK) reaction, which converts phosphoenolpyruvate (PEP) to pyruvate.

  • The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that stoichiometrically oxidizes NADH to NAD+.

  • The rate of reaction is determined by monitoring the decrease in NADH absorbance at 340 nm using a spectrophotometer.

This multi-step process provides a continuous and reliable measure of the kinase's activity on the N1-me-araA substrate.

Core Experimental Workflow

The following diagram outlines the general workflow for conducting an enzyme kinetic analysis using N1-me-araA with a coupled spectrophotometric assay.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_reagents Prepare Assay Buffer & Reagents prep_enzyme Prepare Enzyme Dilutions (e.g., Adenosine Kinase) prep_reagents->prep_enzyme prep_probe Prepare N1-me-araA Stock Solutions prep_enzyme->prep_probe mix_components Combine Assay Buffer, Coupling Enzymes, NADH, ATP, PEP, MgCl2 equilibrate Equilibrate Mixture to Assay Temperature (e.g., 25°C or 37°C) mix_components->equilibrate add_enzyme Add Enzyme of Interest (ADK) equilibrate->add_enzyme initiate_rxn Initiate Reaction by Adding N1-me-araA add_enzyme->initiate_rxn monitor_abs Monitor Absorbance at 340 nm (Continuous Measurement) initiate_rxn->monitor_abs calc_rate Calculate Initial Velocity (V₀) from Linear Phase of Curve monitor_abs->calc_rate plot_data Plot V₀ vs. [N1-me-araA] calc_rate->plot_data fit_model Fit Data to Michaelis-Menten Equation plot_data->fit_model determine_params Determine Kinetic Parameters (Km, Vmax) fit_model->determine_params

Caption: General workflow for enzyme kinetic analysis using N1-me-araA.

Detailed Protocols

Protocol 1: Determining K_m and V_max of Adenosine Kinase for N1-me-araA

This protocol describes a continuous spectrophotometric assay to determine the Michaelis-Menten constants for adenosine kinase using N1-me-araA as the substrate.

A. Materials and Reagents

  • Enzyme: Purified human Adenosine Kinase (ADK)

  • Probe: N1-Methyl-arabinoadenosine (N1-me-araA)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 10 mM MgCl₂

  • Coupling Enzymes: Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH) (typically as a mixed solution)

  • Reagents: ATP, Phosphoenolpyruvate (PEP), NADH

  • Equipment: UV-Vis Spectrophotometer with temperature control, 96-well UV-transparent plates or cuvettes.

B. Reagent Preparation

  • Assay Buffer: Prepare 500 mL of the Tris-HCl buffer, adjust pH to 7.4, and store at 4°C.

  • N1-me-araA Stock (10 mM): Dissolve the appropriate amount of N1-me-araA in the assay buffer. Prepare serial dilutions in assay buffer to create a range of working concentrations (e.g., 0, 5, 10, 20, 50, 100, 200, 500 µM).

  • Master Mix (for 100 reactions of 200 µL):

    • Assay Buffer: ~18 mL

    • ATP (100 mM stock): 400 µL (Final: 2 mM)

    • PEP (100 mM stock): 400 µL (Final: 2 mM)

    • NADH (10 mM stock): 400 µL (Final: 200 µM)

    • PK/LDH solution (e.g., 1000 U/mL): 40 µL (Final: 2 U/mL each)

    • ADK (e.g., 1 µM stock): 20 µL (Final: 1 nM)

    • Adjust final volume to 20 mL with assay buffer.

C. Assay Procedure

  • Set the spectrophotometer to 340 nm and equilibrate the sample holder to 25°C.

  • To each well of a 96-well plate, add 180 µL of the Master Mix.

  • Place the plate in the spectrophotometer and let it equilibrate for 5 minutes.

  • Initiate the reaction by adding 20 µL of the N1-me-araA working solutions to each well, achieving final concentrations from 0.5 µM to 50 µM.

  • Immediately begin monitoring the decrease in absorbance at 340 nm every 15 seconds for 10-15 minutes.

D. Data Analysis

  • For each concentration of N1-me-araA, identify the initial linear portion of the absorbance vs. time curve.

  • Calculate the initial velocity (V₀) using the Beer-Lambert law:

    • V₀ (µM/min) = (ΔAbs/min) / (ε * l)

    • Where ε for NADH is 6.22 mM⁻¹cm⁻¹, and l is the path length in cm.

  • Plot V₀ versus the concentration of N1-me-araA.

  • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the K_m and V_max values.

    V = (V_max * [S]) / (K_m + [S])

Mechanistic Insight: N1-me-araA vs. Deaminase Action

The utility of N1-me-araA is rooted in its specific chemical structure. Adenosine deaminases catalyze the hydrolytic deamination of adenosine to inosine.[2] This reaction requires the enzyme to access the N1 and C6 positions of the purine ring. The presence of a methyl group at the N1 position creates a steric shield, preventing the substrate from properly orienting within the ADA active site.

G cluster_adenosine cluster_probe Adenosine Adenosine ADA Adenosine Deaminase (ADA) Adenosine->ADA Binds to Active Site Inosine Inosine ADA->Inosine Catalyzes Deamination Blocked Binding Sterically Hindered ADA->Blocked N1meA N1-me-araA N1meA->ADA Fails to Bind Effectively

Caption: Steric hindrance of N1-me-araA prevents binding to adenosine deaminase.

Quantitative Data Summary

The kinetic parameters of an enzyme are crucial for understanding its function and for drug development.[1] Below is a table summarizing hypothetical, yet realistic, kinetic data for human adenosine kinase with its natural substrate versus N1-me-araA.

SubstrateK_m (µM)V_max (µmol/min/mg)Substrate Efficiency (V_max/K_m)
Adenosine1.512080.0
N1-me-araA 25.0 95 3.8

Data are representative and will vary based on specific experimental conditions.

Interpretation: This data illustrates that while N1-me-araA is a substrate for adenosine kinase, its affinity (indicated by a higher K_m) is lower than that of the natural substrate, adenosine. The maximal velocity is comparable, but the overall catalytic efficiency is significantly lower. This information is critical for designing experiments, as it indicates that higher concentrations of N1-me-araA may be needed to saturate the enzyme compared to adenosine.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No reaction observed (no change in A_340) 1. Inactive enzyme (ADK, PK, or LDH).2. Omission of a key reagent (ATP, PEP, Mg²⁺).3. Incorrect buffer pH.1. Test each enzyme's activity independently.2. Prepare a fresh master mix, carefully checking all components.3. Verify the pH of the assay buffer.
High background rate (in no-substrate control) 1. Contaminating ATPase/NADH oxidase activity in the enzyme prep.2. Spontaneous degradation of NADH or ATP.1. Run a control reaction without the primary enzyme (ADK).2. Use high-purity reagents. Prepare ATP and NADH solutions fresh.
Non-linear initial rates 1. Substrate depletion (if using high enzyme concentration).2. Enzyme instability under assay conditions.1. Reduce the concentration of the primary enzyme (ADK).2. Perform the assay at a lower temperature or add stabilizing agents (e.g., glycerol), if compatible.

Conclusion

N1-Methyl-arabinoadenosine is a powerful and specific chemical probe for interrogating the kinetics of adenosine-utilizing enzymes in complex biological systems. Its defining feature—resistance to adenosine deaminase—eliminates a major confounding variable, thereby enabling more accurate and reproducible kinetic characterization of enzymes like adenosine kinase. The protocols and principles outlined in this guide provide a robust framework for researchers to employ N1-me-araA in their studies, paving the way for deeper insights into purine metabolism and the development of novel therapeutics.

References

  • Xiong, J., et al. (2021). N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Deb, I., et al. (2023). Structural and thermodynamic consequences of base pairs containing pseudouridine and N1-methylpseudouridine in RNA duplexes. bioRxiv. Available at: [Link]

  • Eppendorf. (2020). Enzyme Kinetic Assays – How Does It Work?. Eppendorf Application Notes. Available at: [Link]

  • Kellinger, M. W., & Al-Hashimi, H. M. (2020). Mechanistic cross-talk between DNA/RNA polymerase enzyme kinetics and nucleotide substrate availability in cells. Journal of Biological Chemistry. Available at: [Link]

  • Wurm, J. P., et al. (2012). Identification of the enzyme responsible for N1-methylation of pseudouridine 54 in archaeal tRNAs. RNA. Available at: [Link]

  • Hanson, C. L., et al. (2016). Quantitative Detection of Nucleoside Analogs by Multi-Enzyme Biosensors using Time-Resolved Kinetic Measurements. Analytical Chemistry. Available at: [Link]

  • Grosjean, H., et al. (1996). Enzymatic conversion of adenosine to inosine and to N1-methylinosine in transfer RNAs: a review. Biochimie. Available at: [Link]

  • Zhu, Y., et al. (2018). Adenosine Deaminase-like Protein 1 (ADAL1): Characterization and Substrate Specificity. ResearchGate. Available at: [Link]

  • Wang, L., et al. (2024). A sequential, RNA-derived, modified adenosine pathway safeguards cellular metabolism. Science. Available at: [Link]

  • King, M. W. (2025). Biochemical Properties of Nucleic Acids. The Medical Biochemistry Page. Available at: [Link]

  • Rice University. (n.d.). Day 5: Enzyme Kinetics. BIOC 311 Course Material. Available at: [Link]

  • Samuel, C. E. (2019). Adenosine deaminase acting on RNA (ADAR1), a suppressor of double-stranded RNA–triggered innate immune responses. Journal of Biological Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Enzyme kinetics. Available at: [Link]

  • Park, J., & Gupta, K. (2025). Adenosine Kinase: An Epigenetic Modulator and Drug Target. Medicinal Research Reviews. Available at: [Link]

  • Mehdipour, P., & Rehwinkel, J. (2024). ADAR1: from basic mechanisms to inhibitors. Trends in Cell Biology. Available at: [Link]

  • Nishikura, K. (2023). Adenosine Deaminase Acting on RNA (ADAR) Enzymes: A Journey from Weird to Wondrous. International Journal of Molecular Sciences. Available at: [Link]

  • Dhaenens, C. M., et al. (2018). Adenosine Kinase deficiency: Three new cases and diagnostic value of hypermethioninemia. Journal of Inherited Metabolic Disease. Available at: [Link]

  • Agris, P. F. (2002). Biophysical and Conformational Properties of Modified Nucleosides in RNA. ResearchGate. Available at: [Link]

  • Bass, B. L., et al. (2025). A standardized nomenclature for adenosine deaminases that act on RNA. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2022). Adenosine Kinase on Deoxyribonucleic Acid Methylation: Adenosine Receptor-Independent Pathway in Cancer Therapy. Frontiers in Cell and Developmental Biology. Available at: [Link]

Sources

Application

Application Note: Cytotoxicity Profiling of N1-Methyl-arabinoadenosine (N1-Me-araA)

Abstract & Introduction The therapeutic efficacy of purine nucleoside analogs, such as Vidarabine (ara-A), is frequently compromised by rapid deamination catalyzed by Adenosine Deaminase (ADA) . This enzymatic conversion...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The therapeutic efficacy of purine nucleoside analogs, such as Vidarabine (ara-A), is frequently compromised by rapid deamination catalyzed by Adenosine Deaminase (ADA) . This enzymatic conversion transforms the cytotoxic amine into a non-toxic inosine derivative (ara-H), drastically reducing bioavailability and potency.

N1-Methyl-arabinoadenosine (N1-Me-araA) is designed to overcome this metabolic bottleneck. The methylation at the N1 position carries a positive charge and sterically hinders the zinc-coordinated deamination mechanism of ADA. However, this modification introduces unique handling challenges, specifically the risk of Dimroth rearrangement (migration of the methyl group from N1 to N6) under alkaline conditions, which alters the molecule's pharmacophore.

This Application Note provides a rigorous protocol for testing the cytotoxicity of N1-Me-araA. Unlike standard screening, this protocol incorporates mechanistic validation steps to confirm that observed cytotoxicity is driven by the evasion of ADA-mediated detoxification.

Mechanism of Action (MOA)

To interpret cytotoxicity data correctly, one must understand the "Life Cycle" of the analog within the cell. N1-Me-araA acts as a "Trojan Horse," bypassing the extracellular and cytosolic ADA defense systems before being phosphorylated into its active triphosphate form.

DOT Diagram: N1-Me-araA Cellular Pathway

MOA Extracellular Extracellular Space N1_Me_araA N1-Me-araA (Substrate) Extracellular->N1_Me_araA Ara_A Ara-A (Control) Extracellular->Ara_A ENT ENT Transporter N1_Me_araA->ENT dCK Deoxycytidine Kinase (dCK) N1_Me_araA->dCK Phosphorylation Ara_A->ENT Ara_A->dCK If survives ADA ADA Adenosine Deaminase (ADA) ENT->ADA Intracellular Entry ADA->N1_Me_araA Blocked by N1-Methyl Inosine Inosine Derivative (Non-Toxic) ADA->Inosine Deaminates Ara-A Triphosphate N1-Me-ara-ATP dCK->Triphosphate DNA DNA Incorporation (Chain Termination) Triphosphate->DNA S-Phase Arrest

Figure 1: The metabolic pathway of N1-Me-araA. Note the critical blockade of ADA-mediated deamination (Red Hexagon), allowing the molecule to proceed to phosphorylation (Green Box).

Experimental Design & Controls

A standard IC50 curve is insufficient for this molecule. You must prove that the toxicity is specific and not an artifact of degradation.

Critical Variables
VariableRecommendationRationale
Cell Line CCRF-CEM or Jurkat (T-ALL)High endogenous dCK activity (required for activation) and variable ADA levels.
Incubation Time 72 to 96 Hours Nucleoside analogs are S-phase specific. 24h is too short to observe cumulative DNA damage effects.
Buffer pH pH 7.0 - 7.4 CRITICAL: Avoid pH > 8.0 to prevent Dimroth rearrangement (N1-Me

N6-Me).
Serum Heat-Inactivated FBSStandard FBS contains bovine ADA, which can degrade non-resistant controls (Ara-A).
The "Self-Validating" Control System

To confirm the N1-methylation advantage, you will run a parallel arm with Pentostatin (a potent ADA inhibitor).

  • Hypothesis A (Ara-A Control): Toxicity should increase significantly with Pentostatin (prevention of degradation).

  • Hypothesis B (N1-Me-araA): Toxicity should remain unchanged with Pentostatin (molecule is already resistant).

Detailed Protocol

Phase 1: Compound Preparation (The Stability Check)

Objective: Solubilize N1-Me-araA without inducing chemical rearrangement.

  • Solvent: Dissolve N1-Me-araA powder in 100% DMSO to a stock concentration of 100 mM.

    • Note: DMSO is aprotic and prevents base-catalyzed rearrangement.

  • Storage: Aliquot immediately into amber tubes (light sensitive) and store at -20°C. Do not store in aqueous buffers.

  • Working Solution: Dilute stock into pre-warmed culture media (pH 7.4) immediately prior to use.

    • Caution: Do not leave the aqueous dilution sitting for >4 hours before adding to cells.

Phase 2: Cytotoxicity Assay (96-Well Format)

Objective: Determine the dose-response relationship over 3 cell cycles.

Reagents:

  • Target Cells (e.g., CCRF-CEM)

  • RPMI-1640 + 10% FBS (Heat Inactivated)

  • Pentostatin (dCF) - Optional for validation arm

  • Readout Reagent: Resazurin (AlamarBlue) or CellTiter-Glo (ATP)

Workflow:

  • Seeding: Seed cells at low density (e.g., 2,000 - 4,000 cells/well) in 90 µL media.

    • Why? You need cells to be in the exponential growth phase for the full 96h. Overcrowding induces contact inhibition, reducing nucleoside uptake.

  • Equilibration: Incubate plates for 24h at 37°C, 5% CO2.

  • Treatment (Day 0):

    • Prepare a 10x serial dilution of N1-Me-araA in media (Range: 100 µM down to 1 nM).

    • Add 10 µL of 10x compound to experimental wells.

    • Validation Arm: Add Pentostatin (1 µM final) to half the plate 1 hour before adding N1-Me-araA.

  • Incubation: Incubate for 96 hours without media change.

  • Readout (Day 4):

    • Add 20 µL Resazurin solution (0.15 mg/mL).

    • Incubate 4-6 hours.

    • Read Fluorescence (Ex 560nm / Em 590nm).

Phase 3: Data Analysis & Validation

Calculate % Viability relative to DMSO-only vehicle control. Plot Log(Concentration) vs. % Viability.

DOT Diagram: Validation Logic

Validation Start Compare IC50 Values Condition Is IC50(+Pentostatin) == IC50(-Pentostatin)? Start->Condition Result_Yes Valid N1-Me-araA Activity (ADA Independent) Condition->Result_Yes Yes (Ratio ~1.0) Result_No Check Stability/Rearrangement (ADA Dependent) Condition->Result_No No (Ratio >2.0)

Figure 2: Decision tree for validating the specific activity of N1-Me-araA. A shift in IC50 suggests the molecule has lost its N1-methyl protection or is acting via a different mechanism.

Troubleshooting & Expert Tips

ObservationRoot CauseCorrective Action
High IC50 (Low Potency) Dimroth RearrangementCheck DMSO stock age. Ensure media pH is not >7.4. N6-Me-araA is often less toxic.
No Toxicity in 24h Mechanism LagDo not stop early. Nucleoside analogs require time to accumulate in the nucleotide pool and incorporate into DNA. Extend to 96h.
Pentostatin Shift ContaminationIf N1-Me-araA toxicity increases with Pentostatin, your sample may contain significant amounts of unmethylated Ara-A (impurity).

References

  • Macon, J. B., & Wolfenden, R. (1968). 1-Methyladenosine.[1] Dimroth rearrangement and reversible reduction.[2][3] Biochemistry, 7(10), 3453–3458.

  • Lindahl, T. (1993). Instability and decay of the primary structure of DNA. Nature, 362(6422), 709–715. (Context on hydrolytic deamination).

  • Kierdaszuk, B., et al. (1999). Distinctive specificity of the adenosine deaminase reaction. European Journal of Biochemistry. (Mechanistic basis for N1-methyl resistance).

  • Cahová, H., et al. (2015). Winz, M.-L., Höfer, K., Morbach, G. & Jäschke, A. NAD captureSeq indicates NAD as a bacterial cap for a subset of regulatory RNAs. Nature. (Methodology for handling modified adenosines).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N1-Methyl-arabinoadenosine (N1-Me-araA) Optimization

Core Directive & Executive Summary The Molecule: N1-Methyl-arabinoadenosine (N1-Me-araA) is a synthetic nucleoside analog. It combines the arabinose sugar moiety (characteristic of the antiviral Vidarabine/ara-A) with a...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

The Molecule: N1-Methyl-arabinoadenosine (N1-Me-araA) is a synthetic nucleoside analog. It combines the arabinose sugar moiety (characteristic of the antiviral Vidarabine/ara-A) with a methyl group at the N1 position of the adenine base.

The "Why": The N1-methyl modification is primarily employed to block deamination . Adenosine Deaminase (ADA) attacks the C6 position, a reaction that requires N1 to act as a proton acceptor. By methylating N1, the molecule becomes resistant to ADA-mediated degradation, theoretically extending its half-life compared to standard ara-A.

The Critical Risk (The "Senior Scientist" Warning): The N1-methyl group introduces a permanent positive charge (quaternization) on the nitrogen. Under alkaline conditions (pH > 7.5) or elevated temperatures, this molecule is highly susceptible to the Dimroth Rearrangement . This chemical shift causes the methyl group to migrate from the endocyclic N1 to the exocyclic N6 position, converting your active N1-Me-araA into N6-Me-araA—a completely different pharmacophore.

Chemical Stability & Stock Preparation

Protocol: Solvation Without Degradation

Many users report "loss of activity" after storage. This is often due to the Dimroth rearrangement occurring in the stock solution, not biological failure.

Step-by-Step Solvation Guide:

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) . Avoid water or PBS for stock solutions >10 mM.

    • Reasoning: Water promotes hydrolysis and, if slightly basic, rearrangement. DMSO stabilizes the dipole.

  • Acidification (Optional but Recommended): If dissolving in aqueous buffers for immediate use, ensure pH is < 7.0 .

    • Tip: A trace of acetic acid (0.1%) can stabilize the N1-methyl cation in aqueous stocks.

  • Dissolution: Vortex at room temperature (20-25°C).

    • CRITICAL: DO NOT HEAT above 37°C to aid solubility. Heat + Neutral/Basic pH = Rapid Dimroth Rearrangement.

Data Table: Solubility & Stability Profile
ParameterRecommended ConditionRisk ThresholdConsequence of Failure
Stock Solvent 100% DMSOAqueous Buffer (pH > 7.4)Precipitation or Rearrangement
Max Concentration 50–100 mM (DMSO)>5 mM (Water)Solubility limit reached
Storage Temp -20°C or -80°C+4°C or RTGradual hydrolysis
pH Tolerance pH 5.0 – 7.0pH > 8.0Irreversible conversion to N6-isomer
Freeze/Thaw Aliquot (Single use)>3 cyclesCompound degradation

Mechanism of Action & Assay Interference

To optimize the concentration, you must understand the cellular fate of the molecule. N1-Me-araA is a prodrug; it is inactive until metabolized.

Visualization: Cellular Fate & Degradation Pathways

CellularFate N1_Me_araA_Ext N1-Me-araA (Extracellular) Transporter ENT/CNT Transporters N1_Me_araA_Ext->Transporter Dimroth Dimroth Rearrangement (pH > 7.5 / Heat) N1_Me_araA_Ext->Dimroth Basic pH N1_Me_araA_Int N1-Me-araA (Intracellular) Transporter->N1_Me_araA_Int dCK dCK (Deoxycytidine Kinase) N1_Me_araA_Int->dCK Rate Limiting N6_Me_araA N6-Me-araA (Inactive Isomer) Dimroth->N6_Me_araA MonoP N1-Me-araAMP dCK->MonoP PolyP N1-Me-araATP MonoP->PolyP NMP/NDP Kinases Target DNA Polymerase Inhibition PolyP->Target

Caption: Figure 1. The dual fate of N1-Me-araA. The red pathway indicates the chemical instability (Dimroth rearrangement) leading to assay artifacts. The green pathway represents the required metabolic activation via dCK.

Experimental Causality:
  • Transport: N1-Me-araA enters via Equilibrative Nucleoside Transporters (ENTs). High concentrations (>100 µM) may saturate these transporters, leading to a plateau in efficacy regardless of dose.

  • Phosphorylation (The Bottleneck): The N1-methyl group can sterically hinder Deoxycytidine Kinase (dCK). Unlike ara-A, which is readily phosphorylated, the N1-methyl analog is a poorer substrate.

    • Implication: You may need 5-10x higher concentrations of N1-Me-araA to achieve the same intracellular triphosphate levels as ara-A.

Troubleshooting Guide & FAQs

Issue 1: "My IC50 fluctuates wildly between experiments."

Diagnosis: Variable Adenosine Deaminase (ADA) activity in your media. Explanation: While N1-Me-araA is resistant to ADA, it is not immune to high-concentration exposure over long incubations (48-72h). Furthermore, if your control is ara-A, it will be decimated by ADA in non-heat-inactivated serum. Solution:

  • Mandatory: Use Heat-Inactivated FBS (56°C for 30 min) to destroy serum ADA.

  • Control: Add an ADA inhibitor (e.g., Pentostatin or EHNA) at 1 µM to the media to validate if deamination is the cause of the shift.

Issue 2: "The compound precipitates when added to cell media."

Diagnosis: Solvent shock. Explanation: Adding 100% DMSO stock directly to cold media causes rapid local precipitation. Solution:

  • Perform an intermediate dilution. Dilute stock 1:10 in culture media (pre-warmed to 37°C) before adding to the final well.

  • Ensure final DMSO concentration is < 0.5% to avoid cytotoxicity masking the drug effect.

Issue 3: "I see activity in biochemical assays (Pol inhibition) but zero activity in cells."

Diagnosis: Lack of intracellular phosphorylation. Explanation: The molecule works as a triphosphate (N1-Me-araATP). If the cell line has low dCK expression (e.g., certain solid tumor lines), the drug never activates. Solution:

  • Validation: Perform a Western blot for dCK levels in your cell line.

  • Bypass: This is difficult with N1-methyl analogs. ProTide technology (phosphoramidates) is usually required to bypass the kinase step, but that requires chemical synthesis modification.

References

  • Dimroth Rearrangement Mechanism

    • Macon, J. B., & Wolfenden, R. (1968). 1-Methyladenosine.[1] Dimroth rearrangement and reversible reduction. Biochemistry.

  • Adenosine Deaminase (ADA)

    • Cristalli, G., et al. (2001). Adenosine deaminase: functional implications and different classes of inhibitors. Medicinal Research Reviews.
  • Nucleoside Transport and Metabolism

    • King, A. E., et al. (2006). Nucleoside transporters: from scavengers to novel therapeutic targets. Trends in Pharmacological Sciences.
  • Ara-A (Vidarabine)

    • PubChem Compound Summary for CID 5790, Vidarabine.

Sources

Optimization

Technical Support Center: Investigating Off-Target Effects of N1-Methyl-arabinoadenosine (ara-N1-Me-A)

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for N1-Methyl-arabinoadenosine (ara-N1-Me-A). This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for N1-Methyl-arabinoadenosine (ara-N1-Me-A). This guide is designed for researchers, scientists, and drug development professionals to navigate potential experimental challenges and interpret unexpected results. As an investigational compound, understanding its full cellular activity, including off-target effects, is critical for robust and reproducible data.

This document provides FAQs for foundational knowledge, in-depth troubleshooting guides for common experimental issues, and validated protocols to dissect on-target versus off-target phenomena.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of ara-N1-Me-A in cellular experiments.

Q1: What is the proposed primary mechanism of action for ara-N1-Me-A?

A1: N1-Methyl-arabinoadenosine (ara-N1-Me-A) is designed as a competitive inhibitor of RNA methyltransferases. Specifically, it targets enzymes that catalyze the N1-methylation of adenosine (m1A) in various RNA species, including tRNA and mRNA.[1] The N1-methyladenosine modification is crucial for regulating RNA stability, translation, and folding.[1] By mimicking the natural adenosine substrate, ara-N1-Me-A is intended to occupy the enzyme's active site, thereby preventing the methylation of endogenous RNA. The arabinose sugar moiety is included to enhance metabolic stability and cellular uptake.

Q2: What are the most probable off-target effects of a nucleoside analog like ara-N1-Me-A?

A2: As a nucleoside analog, ara-N1-Me-A can be mistakenly recognized and processed by various cellular enzymes that handle natural nucleosides. The most common off-target effects for this class of compounds include:

  • Inhibition of DNA and RNA Polymerases: The analog, once phosphorylated within the cell, can be incorporated into nascent DNA or RNA chains, leading to chain termination and halting replication or transcription.[2][3]

  • Mitochondrial Toxicity: Mitochondrial DNA polymerase gamma (Polγ) is particularly sensitive to inhibition by nucleoside analogs, which can lead to mitochondrial DNA depletion, impaired mitochondrial function, and subsequent cytotoxicity.[2][4]

  • Kinase Inhibition: Many kinases bind ATP (adenosine triphosphate) in their active site. Due to its adenosine-like structure, ara-N1-Me-A or its phosphorylated metabolites may act as competitive inhibitors for a range of cellular kinases, disrupting signaling pathways.

  • Disruption of Purine Metabolism: Introduction of an exogenous nucleoside analog can perturb the delicate balance of the intracellular nucleotide pool, affecting numerous cellular processes.[5]

Q3: At what concentration range should I expect to see on-target vs. off-target effects?

A3: This is highly cell-line dependent, but a general framework can be applied. On-target effects should ideally occur at the lowest effective concentrations, while off-target effects typically manifest at higher concentrations. A crucial first experiment is to determine the dose-response curve for both the desired on-target effect and general cytotoxicity (e.g., IC50 vs. CC50).

Effect Type Typical Concentration Range (Hypothetical) Primary Readout
On-Target10 nM - 1 µMInhibition of m1A RNA modification
Off-Target> 5 µMDecreased cell viability, cell cycle arrest
Cytotoxicity> 10 µMMitochondrial dysfunction, apoptosis

Q4: How can I design experiments to differentiate on-target from off-target effects?

A4: A multi-pronged approach is essential:

  • Use a Structurally Related Inactive Control: Synthesize or obtain an analog of ara-N1-Me-A that is predicted to be inactive against the primary target (e.g., lacking a key hydroxyl group for phosphorylation). This compound should ideally retain the potential for off-target effects. If a phenotype is observed with ara-N1-Me-A but not the inactive control, it is more likely to be on-target.

  • Rescue Experiments: Attempt to rescue the observed phenotype. For example, if you suspect off-target inhibition of DNA synthesis, supplementing the media with an excess of the natural nucleoside (deoxyadenosine) may reverse the effect.

  • Target Engagement Assays: Directly measure the binding of ara-N1-Me-A to its intended RNA methyltransferase target in cells using techniques like the Cellular Thermal Shift Assay (CETSA).

  • Orthogonal Approaches: Confirm the on-target hypothesis using a different method, such as siRNA or CRISPR-mediated knockdown of the target methyltransferase, to see if it phenocopies the effect of ara-N1-Me-A.[6]

Part 2: Troubleshooting Guides for Specific Issues

This section provides structured workflows to diagnose and resolve common experimental problems that may arise from off-target effects.

Issue 1: Unexpectedly High Cytotoxicity at Low Micromolar Concentrations

You observe significant cell death (e.g., >50%) at concentrations where you expect to see specific, on-target modulation of RNA methylation.

  • Plausible Cause: The dominant effect at this concentration is not the intended inhibition of the RNA methyltransferase, but rather potent off-target activity, most likely inhibition of DNA replication or mitochondrial toxicity.[2]

G A Start: Unexpected High Cytotoxicity B Perform Detailed Dose-Response (e.g., 10 nM to 50 µM) Measure Viability (MTS/CellTiter-Glo) A->B C Analyze Cell Cycle Profile (Propidium Iodide Staining & Flow Cytometry) B->C D Assess Mitochondrial Health (e.g., TMRE or MitoTracker staining) B->D E Perform Nucleoside Competition Assay B->E F Is there S-phase arrest? C->F G Is mitochondrial potential lost? D->G H Does deoxyadenosine rescue viability? E->H I Conclusion: Probable off-target inhibition of DNA Polymerase. F->I  Yes K Conclusion: Cytotoxicity mechanism is independent of DNA synthesis inhibition. Investigate other off-targets (e.g., kinases). F->K  No J Conclusion: Probable off-target effect on Mitochondrial Polymerase (Polγ). G->J  Yes G->K  No H->I  Yes H->K  No

Caption: Workflow for diagnosing the cause of high cytotoxicity.

  • Confirm Dose-Response: Run a viability assay (e.g., MTS or CellTiter-Glo) with a fine-grained titration of ara-N1-Me-A (e.g., 12-point curve, half-log dilutions). This will precisely define the cytotoxic concentration (CC50).

  • Analyze Cell Cycle: Treat cells with ara-N1-Me-A at 1x and 3x the CC50 for 24 hours. Stain with propidium iodide and analyze by flow cytometry. An accumulation of cells in the S-phase is a strong indicator of DNA replication stress, a common off-target effect of nucleoside analogs.[5]

  • Assess Mitochondrial Function: Treat cells as above, but stain with a mitochondrial membrane potential-sensitive dye like TMRE. A loss of fluorescence indicates mitochondrial depolarization, a hallmark of mitochondrial toxicity.[4]

  • Conduct Rescue Experiment: Co-treat cells with the cytotoxic concentration of ara-N1-Me-A and a 10-fold molar excess of deoxyadenosine. If deoxyadenosine restores cell viability, it strongly suggests that ara-N1-Me-A is competing with the natural nucleoside pool and inhibiting DNA polymerases.

Issue 2: Inconsistent Activity Across Different Cell Lines

The on-target effect (or cytotoxicity) of ara-N1-Me-A is potent in one cell line (e.g., HeLa) but weak or absent in another (e.g., HepG2) at the same concentration.

  • Plausible Cause: The differential activity is likely due to cell-line specific differences in metabolism. Nucleoside analogs must be phosphorylated by cellular kinases to become active.[7] The expression levels of these activating kinases or drug efflux pumps can vary dramatically between cell lines.

G A Start: Inconsistent Activity Between Cell Lines B Compare Expression of Nucleoside Kinases (e.g., DCK, AK1/2) via qPCR or Western Blot A->B C Compare Expression of Drug Efflux Pumps (e.g., ABCB1, ABCG2) via qPCR A->C D Directly Measure Intracellular ara-N1-Me-A-TP (Requires LC-MS/MS) A->D E Are activating kinase levels higher in the sensitive cell line? B->E F Are efflux pump levels higher in the resistant cell line? C->F G Is the active triphosphate metabolite higher in the sensitive cell line? D->G H Conclusion: Differential activity is due to variability in metabolic activation. E->H  Yes J Conclusion: Root cause is upstream of phosphorylation or efflux. Investigate cellular uptake transporters. E->J  No I Conclusion: Differential activity is due to variability in drug efflux. F->I  Yes F->J  No G->H  Yes G->J  No

Caption: Workflow for investigating inconsistent cellular activity.

  • Profile Key Enzymes: Using qPCR or Western blotting, compare the mRNA or protein expression levels of key nucleoside kinases (e.g., deoxycytidine kinase (DCK), which is known to have broad specificity) in your panel of cell lines.

  • Profile Efflux Pumps: Similarly, measure the expression of major multidrug resistance transporters like ABCB1 (MDR1) and ABCG2 (BCRP).

  • Measure Intracellular Metabolite (Advanced): If resources permit, the most direct method is to treat sensitive and resistant cell lines with ara-N1-Me-A and quantify the intracellular concentration of the active triphosphate form (ara-N1-Me-A-TP) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A higher concentration of ara-N1-Me-A-TP in the sensitive line is definitive proof of a metabolic difference.

Part 3: Key Experimental Protocols

Protocol 1: Assessing Off-Target Effects on DNA Synthesis via EdU Incorporation

This protocol provides a more direct measure of DNA replication inhibition than cell cycle analysis.

Principle: 5-ethynyl-2'-deoxyuridine (EdU) is a nucleoside analog of thymidine that is incorporated into DNA during active synthesis. Its alkyne group can be detected via a highly specific click chemistry reaction with a fluorescent azide. A reduction in EdU signal indicates inhibition of DNA synthesis.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of the assay.

  • Compound Treatment: Treat cells with a dose-response of ara-N1-Me-A (and controls) for a period of 2-4 hours. A short incubation is preferred to minimize confounding effects from cytotoxicity.

  • EdU Labeling: Add EdU to the media at a final concentration of 10 µM and incubate for 1-2 hours.

  • Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde. Permeabilize with 0.5% Triton™ X-100 in PBS.

  • Click Reaction: Prepare the click reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide) and a copper catalyst according to the manufacturer's protocol. Incubate for 30 minutes in the dark.

  • Nuclear Staining: Counterstain nuclei with Hoechst 33342 or DAPI.

  • Imaging and Analysis: Acquire images using a high-content imager. Quantify the mean fluorescence intensity of the EdU signal per nucleus. A dose-dependent decrease in intensity indicates inhibition of DNA synthesis.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Principle: The binding of a ligand (like ara-N1-Me-A) to its target protein often increases the thermal stability of that protein. CETSA measures this stabilization by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining via Western blot.

Methodology:

  • Treatment: Treat intact cells with ara-N1-Me-A (at an effective on-target concentration) and a vehicle control for 1-2 hours.

  • Harvest and Lyse: Harvest cells and lyse them via freeze-thaw cycles in a physiological buffer.

  • Heating: Aliquot the lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler.

  • Separation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble protein fraction. Analyze these samples by SDS-PAGE and Western blot using a validated antibody against the target RNA methyltransferase.

  • Analysis: In the vehicle-treated samples, the protein band will disappear as the temperature increases. In the ara-N1-Me-A-treated samples, the protein will remain soluble at higher temperatures, indicating a "thermal shift." This confirms direct binding of the compound to the target protein in a cellular context.

References

  • Wurzer, F., et al. (2014). Identification of the enzyme responsible for N1-methylation of pseudouridine 54 in archaeal tRNAs. RNA, 20(4), 560-571. [Link]

  • Svitkin, Y. V., et al. (2017). N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density. Nucleic Acids Research, 45(10), 6023-6036. [Link]

  • Nishina, K., et al. (2021). Effects of N-1-Mer Impurities in Antisense Oligonucleotides on the Target RNA Suppression. Pharmaceutics, 13(10), 1543. [Link]

  • Copeland, W. C. (2021). Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance. ACS Pharmacology & Translational Science, 4(4), 1363-1375. [Link]

  • Gredell, V., et al. (2020). Modified unlocked nucleic acid (MUNA) mitigates off-target effects of small interfering RNAs. Molecular Therapy-Nucleic Acids, 22, 1-11. [Link]

  • Naeem, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells, 9(7), 1607. [Link]

  • Rechkoblit, O., & Su, Y. (2017). Mechanism of error-free DNA synthesis across N1-methyl-deoxyadenosine by human DNA polymerase-ι. Nucleic Acids Research, 45(4), 2095-2105. [Link]

  • Nagy, Z. A., et al. (2024). Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development. RSC Medicinal Chemistry, 15(3), 646-657. [Link]

  • Wiener, D., & Schwartz, S. (2021). N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance. Genes & Development, 35(11-12), 803-818. [Link]

  • Livraghi-Butrico, A., et al. (2022). N1-methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation. Nature Communications, 13(1), 7088. [Link]

  • DrBeen Medical Lectures. (2023, December 15). mRNA Vaccine Design Issue - What Are Off-Target Proteins? [Video]. YouTube. [Link]

  • Svitkin, Y. V., et al. (2017). N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density. Nucleic Acids Research, 45(10), 6023-6036. [Link]

  • Cell & Gene. (2024, June 10). How to Reduce Off-Target Effects of Genome Editing [Video]. YouTube. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Nucleoside Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

  • Shchekotikhin, A. E., et al. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. International Journal of Molecular Sciences, 24(3), 2919. [Link]

  • Tretyakova, N. Y., et al. (2021). Quantification of Intracellular DNA–Protein Cross-Links with N7-Methyl-2′-Deoxyguanosine and Their Contribution to Cytotoxicity. Chemical Research in Toxicology, 34(6), 1431-1444. [Link]

  • Nagy, Z. A., et al. (2024). Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development. RSC Medicinal Chemistry, 15(3), 646-657. [Link]

  • Meyer, P. R., et al. (2000). Nucleoside Analog Resistance Caused by Insertions in the Fingers of Human Immunodeficiency Virus Type 1 Reverse Transcriptase Involves ATP-Mediated Excision. Journal of Virology, 74(8), 3523-3530. [Link]

  • Laur, O., & Colombi, P. (2019, September 24). Troubleshooting Your Plasmid Cloning Experiment. Addgene Blog. [Link]

  • Parker, W. B., et al. (1998). Effect of cell cycle arrest on the activity of nucleoside analogues against human immunodeficiency virus type 1. Antimicrobial Agents and Chemotherapy, 42(6), 1447-1453. [Link]

  • D'Souza, S., et al. (2024). A Translational Roadmap for Neurological Nonsense Mutation Disorders. International Journal of Molecular Sciences, 25(3), 1836. [Link]

  • Gascón, M. I., et al. (2022). Pseudouridine and N1-methylpseudouridine display pH-independent reaction rates with bisulfite yielding ribose adducts. Journal of Biological Chemistry, 298(3), 101659. [Link]

  • Promega Corporation & Eppendorf Group. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: N1-Methyl-arabinoadenosine vs. Adenosine Analogs

Executive Summary This guide provides a structural and functional analysis of N1-Methyl-arabinoadenosine (N1-Me-araA) in the context of established adenosine analogs: Vidarabine (ara-A) , Fludarabine (F-ara-A) , and Clad...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a structural and functional analysis of N1-Methyl-arabinoadenosine (N1-Me-araA) in the context of established adenosine analogs: Vidarabine (ara-A) , Fludarabine (F-ara-A) , and Cladribine (CdA) .

While Fludarabine and Cladribine represent the "gold standard" for treating lymphoid malignancies due to their dual resistance to Adenosine Deaminase (ADA) and high DNA incorporation efficiency, N1-Me-araA occupies a distinct niche. Its N1-methylation confers ADA resistance through steric and electronic exclusion but simultaneously disrupts Watson-Crick base pairing. Consequently, N1-Me-araA serves primarily as a mechanistic probe for studying enzyme fidelity and ADA kinetics, rather than a direct cytotoxic therapeutic.

This guide details the Structure-Activity Relationships (SAR) defining these differences, supported by experimental protocols for validation.

Chemical & Physical Properties Comparison

The biological fate of adenosine analogs is dictated by two critical structural features: the sugar moiety (arabinose vs. ribose) and the purine ring modification (N1 vs. C2).

FeatureVidarabine (ara-A) N1-Me-araA Fludarabine (F-ara-A) Cladribine (CdA)
Modification Arabinose sugarN1-Methyl + ArabinoseC2-Fluoro + ArabinoseC2-Chloro + Deoxyribose
Molecular Weight 267.24 g/mol ~281.27 g/mol 285.23 g/mol 285.69 g/mol
Charge (pH 7.4) NeutralCationic (pKa ~8.25) NeutralNeutral
H-Bonding Donor (N6), Acceptor (N1)Blocked (N1) StandardStandard
Solubility Low (PBS)Moderate (Polar)ModerateModerate
ADA Susceptibility High (Rapid Deamination) Resistant Resistant Resistant
Primary Utility Antiviral (HSV/VZV)Mechanistic Probe CLL/AML TherapyHairy Cell Leukemia
Key Structural Insight: The N1 vs. C2 Divergence
  • C2-Modification (Fludarabine/Cladribine): Halogenation at C2 protects the N1/N3 face from ADA binding without disrupting the Watson-Crick face (N1/N6). This allows the drug to be phosphorylated and incorporated into DNA, causing chain termination or apoptosis.

  • N1-Modification (N1-Me-araA): Methylation at N1 creates a permanent positive charge (quaternary ammonium) and sterically blocks the hydrogen bond acceptor site required for base pairing with Thymine/Uracil. This drastically reduces polymerase recognition.

Stability Profile: The Adenosine Deaminase (ADA) Axis

Adenosine Deaminase (ADA) is the metabolic gatekeeper that inactivates Vidarabine (ara-A) to the less potent hypoxanthine derivative (ara-H). Overcoming ADA is the first hurdle for any adenosine analog.

Mechanism of Resistance
  • Vidarabine: The N1 nitrogen is free, allowing ADA to hydrate the C6 position, releasing ammonia.

  • N1-Me-araA: The methyl group at N1 physically occupies the active site pocket of ADA and prevents the necessary protonation/hydration steps. The positive charge also repels the zinc-coordinated water molecule in the ADA active site.

  • Fludarabine/Cladribine: The electron-withdrawing halogens at C2 reduce the electron density at N1 and create steric hindrance, making them poor substrates for ADA.

ADA_Pathway AraA Vidarabine (ara-A) AraH Ara-H (Inactive) AraA->AraH Rapid Deamination N1Me N1-Me-araA N1Me->AraH Blocked (Steric/Electronic) Flud Fludarabine Flud->AraH Resistant (C2-Halogen) ADA Adenosine Deaminase (ADA) ADA->AraA

Figure 1: ADA Susceptibility Pathways. Vidarabine is rapidly inactivated, while N1-Me-araA and Fludarabine resist deamination through distinct mechanisms.

Biological Performance: Kinase & Polymerase Activity

Resistance to ADA is necessary but not sufficient for cytotoxicity. The analog must be phosphorylated to the triphosphate form (NTP) and incorporated into nucleic acids.

Intracellular Phosphorylation (dCK/AK)
  • Fludarabine/Cladribine: Excellent substrates for Deoxycytidine Kinase (dCK). They are trapped intracellularly as triphosphates.

  • N1-Me-araA: The N1 position is often critical for kinase binding (hydrogen bonding). N1-methylation typically reduces affinity for dCK and Adenosine Kinase (AK). Consequently, intracellular accumulation of N1-Me-ara-ATP is significantly lower than that of F-ara-ATP.

Polymerase Incorporation
  • Watson-Crick Blockade: DNA polymerases require precise H-bonding between the incoming nucleotide and the template. N1-Me-araA lacks the N1 acceptor; instead, it presents a methyl group that clashes with the template base.

  • Outcome: N1-Me-araA acts as a chain terminator only if forced into the helix (rare) or acts as a competitive inhibitor of polymerase binding, but it generally shows poor incorporation efficiency compared to Fludarabine.

MOA_Comparison Substrate Nucleoside Analog dCK Phosphorylation (dCK/AK) Substrate->dCK Polymerase DNA/RNA Polymerase dCK->Polymerase Triphosphate Form Apoptosis Apoptosis (Therapeutic Effect) Polymerase->Apoptosis Fludarabine/Cladribine (Base Pairing Intact) Exclusion Exclusion/Stalling (Low Toxicity) Polymerase->Exclusion N1-Me-araA (Base Pairing Blocked)

Figure 2: Mechanism of Action Divergence. N1-methylation hinders the final step of DNA incorporation, limiting cytotoxicity compared to C2-modified analogs.

Experimental Protocols

To validate these properties in your own lab, use the following self-validating protocols.

Protocol A: Spectrophotometric ADA Stability Assay

Objective: Quantify the resistance of N1-Me-araA to deamination relative to Vidarabine.

  • Preparation:

    • Prepare 100 µM solutions of Vidarabine (Control) and N1-Me-araA in 50 mM phosphate buffer (pH 7.4).

    • Thaw recombinant human ADA enzyme (0.1 U/mL).

  • Reaction:

    • Add 10 µL ADA to 990 µL substrate solution in a quartz cuvette.

    • Self-Validation Step: Ensure the blank (buffer only) shows zero absorbance change.

  • Measurement:

    • Monitor absorbance decrease at 265 nm (Adenosine max) and increase at 250 nm (Inosine max) for 10 minutes.

  • Expected Result:

    • Vidarabine: Rapid decrease in A265 (t1/2 < 2 min).

    • N1-Me-araA: Negligible change in A265 over 60 min (Slope ≈ 0).

Protocol B: Comparative Cytotoxicity (MTT Assay)

Objective: Demonstrate the reduced potency of N1-Me-araA due to polymerase exclusion.

  • Cell Line: Use CCRF-CEM or K562 (leukemia lines high in dCK).

  • Dosing:

    • Plate cells at 5,000 cells/well.

    • Treat with serial dilutions (0.01 µM to 100 µM) of:

      • Fludarabine (Positive Control)

      • N1-Me-araA (Test)

      • Vidarabine + Pentostatin (ADA Inhibitor Control)

  • Incubation: 72 hours at 37°C.

  • Readout: Add MTT reagent, solubilize formazan, read at 570 nm.

  • Data Analysis: Calculate IC50.

    • Fludarabine: Expected IC50 ~0.1–1.0 µM.

    • N1-Me-araA: Expected IC50 > 50 µM (Low toxicity).

References

  • Cass, C. E., et al. (1983). "Resistance to 9-beta-D-arabinofuranosyladenine in cultured leukemia L 1210 cells." Cancer Research. Link

  • Robak, T., et al. (2006). "Old and new insights into the mechanisms of action of two nucleoside analogs active in lymphoid malignancies: fludarabine and cladribine." Acta Haematologica. Link

  • Xiong, X., et al. (2018). "N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance."[1] Molecular Therapy. Link

  • Balzarini, J., & De Clercq, E. (1989). "The antiviral activity of 9-beta-D-arabinofuranosyladenine is enhanced by the 2',3'-dideoxyriboside... of 2,6-diaminopurine." Biochemical and Biophysical Research Communications. Link

  • Bio-Synthesis Inc. "N1-Methyl rAdenosine, N1-Me-rA Oligonucleotide Modification." Technical Product Guide. Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.